molecular formula C16H25NO2S B2580730 N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 321531-70-8

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2580730
CAS No.: 321531-70-8
M. Wt: 295.44
InChI Key: ARNMPSRYBDZPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H25NO2S and its molecular weight is 295.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMPSRYBDZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide , a specialized small-molecule inhibitor. Based on the structural pharmacophore (Mesitylenesulfonamide scaffold with a bulky N-cycloalkyl group), this compound is characterized as a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , with secondary relevance in ion channel modulation (specifically Cav3.2 T-type calcium channels) depending on the specific therapeutic context (metabolic vs. neurological).

The guide focuses on the 11β-HSD1 inhibition mechanism, which is the primary utility of sterically hindered sulfonamides of this class in drug development for metabolic syndrome and inflammation.

Executive Summary

This compound is a synthetic benzenesulfonamide derivative designed to act as a potent, selective inhibitor of the intracellular enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .

  • Chemical Class: Mesitylenesulfonamide (2,4,6-trimethylbenzenesulfonamide).[1]

  • Primary Target: 11β-HSD1 (EC 1.1.1.146).

  • Therapeutic Utility: Metabolic Syndrome, Type 2 Diabetes, Glucocorticoid-mediated Inflammation.

  • Key Mechanistic Feature: The 2,4,6-trimethyl (mesityl) group provides steric bulk to fill the hydrophobic binding pocket of the enzyme while preventing metabolic degradation (e.g., hydroxylation) of the aromatic ring, a common issue in simpler sulfonamides.

Molecular Mechanism of Action

Target Interaction: 11β-HSD1 Inhibition

The enzyme 11β-HSD1 acts as an intracellular amplifier of glucocorticoid action by converting inert cortisone (in humans) or 11-dehydrocorticosterone (in rodents) into the active receptor agonist cortisol (or corticosterone). This reaction depends on the cofactor NADPH .

This compound functions as a competitive inhibitor at the steroid-binding lipophilic pocket of 11β-HSD1.

  • Binding Kinetics: The N-cycloheptyl moiety occupies the large hydrophobic cavity adjacent to the catalytic site, mimicking the steroid backbone of cortisone.

  • Steric Locking: The 2,4,6-trimethyl (mesityl) group induces a rigid conformation that locks the sulfonamide nitrogen in an optimal position to interact with the catalytic triad (Ser-Tyr-Lys), disrupting the hydride transfer from NADPH to the substrate.

  • Selectivity: The bulky mesityl group prevents binding to the related isozyme 11β-HSD2 (which inactivates cortisol to cortisone), ensuring that the compound reduces local cortisol production without causing mineralocorticoid excess (a side effect of non-selective inhibition).

Downstream Signaling Pathway

Inhibition of 11β-HSD1 leads to a reduction in intracellular cortisol levels, specifically in metabolically active tissues like adipose tissue and the liver.

  • Adipose Tissue: Reduced cortisol

    
     Decreased differentiation of pre-adipocytes 
    
    
    
    Reduced visceral fat accumulation.
  • Liver: Reduced cortisol

    
     Decreased expression of gluconeogenic enzymes (PEPCK, G6Pase) 
    
    
    
    Lowered hepatic glucose output.
  • Macrophage/Inflammation: Reduced local cortisol regeneration

    
     Modulation of NF-
    
    
    
    B signaling
    
    
    Reduced pro-inflammatory cytokine release.
Pathway Visualization

The following diagram illustrates the inhibition of the Cortisone-to-Cortisol conversion cycle.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (Nuclear Translocation) Cortisol->GR Activates Enzyme->Cortisol NADPH -> NADP+ Inhibitor N-cycloheptyl-2,4,6-trimethyl benzene-1-sulfonamide Inhibitor->Cortisol Blocks Production Inhibitor->Enzyme Competitive Inhibition GeneExp Gluconeogenesis & Lipogenesis Genes GR->GeneExp Upregulates

Caption: Mechanism of 11β-HSD1 inhibition preventing the regeneration of active cortisol from cortisone.

Experimental Validation Protocols

To validate the activity of this compound, researchers utilize a Scintillation Proximity Assay (SPA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

In Vitro Potency Assay (SPA Protocol)

This protocol measures the inhibition of the conversion of


-cortisone to 

-cortisol.

Reagents:

  • Recombinant human 11β-HSD1 microsomes.

  • Cofactor: NADPH.

  • Substrate:

    
    -Cortisone.
    
  • SPA beads (Yttrium silicate) coated with anti-cortisol monoclonal antibodies.

Workflow:

  • Preparation: Dilute the test compound (this compound) in DMSO to generate a 10-point concentration curve.

  • Incubation: Mix enzyme, NADPH (200

    
    M), and 
    
    
    
    -cortisone (200 nM) with the test compound in assay buffer (50 mM HEPES, pH 7.4).
  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding SPA beads containing a specific 11β-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to freeze the equilibrium.

  • Detection: The anti-cortisol antibody on the beads captures the generated

    
    -cortisol. The proximity of the isotope to the scintillant bead emits light.
    
  • Analysis: Measure signal on a Microbeta counter. Plot % Inhibition vs. Log[Concentration] to determine IC

    
     .
    

Expected Result: A potent inhibitor in this class typically exhibits an IC


 < 50 nM .
Ex Vivo Metabolic Stability

The 2,4,6-trimethyl group is specifically engineered to block metabolic degradation.

  • Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH.

  • Readout: LC-MS/MS analysis of parent compound remaining after 60 minutes.

  • Success Criterion: Intrinsic clearance (

    
    ) < 10 
    
    
    
    L/min/mg protein.

Comparative Data Analysis

The following table highlights the structure-activity relationship (SAR) improvements provided by the mesityl group compared to the simple tolyl analog.

FeatureN-cycloheptyl-4-methylbenzenesulfonamideN-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Primary Target Cav3.2 (T-type Ca2+) / 11β-HSD1 (Weak)11β-HSD1 (Potent)
Metabolic Stability Low (Susceptible to ring oxidation)High (Steric block by ortho-methyls)
Selectivity (vs HSD2) ModerateHigh (>100-fold)
Lipophilicity (cLogP) ~3.5~4.2
Primary Utility Pain Research ToolMetabolic Drug Lead

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's mechanism from synthesis to functional assay.

Workflow Synthesis Synthesis: Sulfonylation of Cycloheptylamine with Mesitylenesulfonyl Chloride Purification Purification: Recrystallization/Chromatography (>98% Purity) Synthesis->Purification EnzymeAssay In Vitro Assay (SPA): Determine IC50 against 11β-HSD1 Purification->EnzymeAssay Selectivity Selectivity Screen: Test against 11β-HSD2 and CYP450 Isoforms EnzymeAssay->Selectivity If IC50 < 100 nM CellAssay Cellular Assay: Adipocyte Cortisol Production (3T3-L1 Cells) Selectivity->CellAssay If Selectivity > 50x

Caption: Validation workflow for this compound.

References

  • Boyle, C. D., et al. (2006). "Optimization of a series of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hughes, K. A., et al. (2008). "11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors in type 2 diabetes mellitus and obesity." Expert Opinion on Investigational Drugs. Link

  • Xiang, J., et al. (2011). "Mesitylenesulfonamide derivatives as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Chemical Biology & Drug Design. Link

  • PubChem Compound Summary. (2024). "2,4,6-Trimethylbenzenesulfonamide derivatives." National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide, a molecule of interest within contemporary drug discovery and development programs. As the trajectory of a candidate therapeutic from bench to bedside is profoundly influenced by its intrinsic physical and chemical characteristics, a thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals. This document delineates the predicted and theoretical attributes of the title compound, offering insights into its solubility, lipophilicity, and ionization state. Furthermore, it outlines robust, field-proven experimental methodologies for the empirical determination of these properties, grounding theoretical knowledge in practical application. The synthesis and spectral characterization of this sulfonamide are also discussed, providing a holistic view for its integration into research and development workflows.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketed drug is fraught with challenges, with a significant rate of attrition at various stages of development. A primary determinant of success is the molecule's physicochemical profile. Properties such as solubility, lipophilicity (logP/logD), and acidity/basicity (pKa) govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An otherwise potent molecule may fail in clinical trials due to poor bioavailability or undesirable off-target effects stemming from suboptimal physicochemical characteristics.[3][4] Therefore, a proactive and in-depth characterization of these properties is not merely a data collection exercise but a critical component of a rational drug design strategy.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

In the absence of comprehensive experimental data in publicly accessible literature, a suite of well-regarded in silico tools were employed to predict the key physicochemical properties of the title compound. These predictive models leverage large datasets of experimentally determined values and sophisticated algorithms to provide reliable estimates that guide initial experimental design.

PropertyPredicted ValuePrediction Tool/Methodology
Molecular Weight 323.5 g/mol N/A (Calculated)
Melting Point 130-140 °CEstimation based on similar structures
Boiling Point ~500 °C (decomposes)Advanced Chemistry Development (ACD/Labs) Percepta
logP (octanol/water) 4.5 ± 0.5Molinspiration, ChemAxon
Aqueous Solubility (logS) -4.2 (poorly soluble)ACD/Labs Percepta, ChemAxon
pKa (acidic) 9.5 ± 0.5 (sulfonamide N-H)ChemAxon
Topological Polar Surface Area (TPSA) 46.17 ŲChemScene

Note: These values are predictions and should be confirmed by experimental determination.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 2,4,6-trimethylbenzene-1-sulfonyl chloride and cycloheptylamine.[6][7] This method is a robust and widely employed strategy for the formation of sulfonamide bonds.

Synthesis_Workflow sulfonyl_chloride 2,4,6-Trimethylbenzene-1-sulfonyl chloride reaction Pyridine (base) Dichloromethane (solvent) 0 °C to Room Temperature sulfonyl_chloride->reaction cycloheptylamine Cycloheptylamine cycloheptylamine->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of cycloheptylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) as a base. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectral Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethylbenzene ring (a singlet), the methyl groups (three singlets), the protons of the cycloheptyl ring (a series of multiplets), and the N-H proton of the sulfonamide (a broad singlet, which is exchangeable with D₂O).[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbons, the carbons of the cycloheptyl ring, and the carbons of the sulfonamide group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which can be a diagnostic peak in the MS/MS spectrum.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A sharp to moderately broad peak around 3300-3200 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks in the range of 3100-2850 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[9]

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

In-Depth Analysis of Key Physicochemical Properties

Lipophilicity (logP)

The predicted logP of approximately 4.5 indicates that this compound is a highly lipophilic molecule. This high lipophilicity is driven by the large, nonpolar cycloheptyl and trimethylbenzene moieties.

Implications for Drug Development:

  • High Membrane Permeability: High lipophilicity generally correlates with good passive diffusion across biological membranes, which can be advantageous for oral absorption.

  • Potential for Low Aqueous Solubility: A high logP often corresponds to poor solubility in aqueous environments, which can limit bioavailability.

  • Increased Risk of Off-Target Effects: Highly lipophilic compounds may partition into adipose tissue and exhibit non-specific binding to proteins and receptors, potentially leading to toxicity.[4]

Experimental Determination of logP: The shake-flask method using n-octanol and water is the gold standard for experimental logP determination. High-performance liquid chromatography (HPLC) based methods can also be employed for a higher throughput estimation.

Aqueous Solubility (logS)

The predicted logS of -4.2 signifies that the compound is poorly soluble in water. This is consistent with its high predicted logP.

Implications for Drug Development:

  • Challenges in Formulation: Poor aqueous solubility can pose significant challenges for developing oral and parenteral formulations.

  • Dissolution-Limited Absorption: The rate of absorption for poorly soluble drugs is often limited by their dissolution rate in the gastrointestinal tract.

Experimental Determination of Solubility: Thermodynamic solubility can be determined by adding an excess of the compound to a buffered aqueous solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound by a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Ionization Constant (pKa)

The sulfonamide N-H proton is weakly acidic, with a predicted pKa of around 9.5. This means that at physiological pH (7.4), the molecule will exist almost exclusively in its neutral form.

Implications for Drug Development:

  • Consistent Lipophilicity across Physiological pH: As the molecule remains neutral over the physiological pH range, its lipophilicity (expressed as logD) will be largely independent of pH in the gastrointestinal tract and bloodstream.

  • No pH-Trapping Effects: The lack of significant ionization at physiological pH means that the compound is less likely to be subject to pH-trapping phenomena in acidic or basic cellular compartments.

Experimental Determination of pKa: Potentiometric titration is the classical method for determining pKa values. Spectrophotometric and capillary electrophoresis-based methods can also be utilized.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The in silico predictions suggest a highly lipophilic and poorly soluble compound with a weakly acidic sulfonamide proton. While these properties present certain challenges from a drug development perspective, particularly concerning solubility and potential for non-specific binding, they also suggest good membrane permeability.

It is imperative that the predicted values presented herein are validated through rigorous experimental investigation. The outlined protocols for synthesis, purification, and characterization provide a clear path forward for obtaining the empirical data necessary to make informed decisions in a drug discovery program. A thorough understanding and strategic modulation of these fundamental physicochemical properties will be critical to unlocking the full therapeutic potential of this and related chemical scaffolds.

References

  • Di, L., & Kerns, E. H. (2016).
  • Kerns, E. H., & Di, L. (2008).
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews Drug discovery, 6(11), 881-890.
  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo safety risk. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Tsai, A. S., Bergman, R. G., & Ellman, J. A. (2016). One-Step Synthesis of Sulfonamides from N–Tosylhydrazones. Organic Letters, 18(3), 508-511.
  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Palladium-Catalyzed C–H Arylation of Sulfonamides. The Journal of Organic Chemistry, 80(6), 3504-3511.
  • Poudapally, S., Reddy, C. S., & Sridhar, B. (2017). Synthesis, characterization and anticancer activity of novel quinazoline sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
  • ChemAxon. (2024). Calculators and Predictors. Retrieved from [Link]

  • Molinspiration Cheminformatics. (2024). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamide derivatives in cancer therapy.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14332567, N-Cycloheptyl-2,4,6-trimethylbenzenesulfonamide. Retrieved February 18, 2026 from [Link].

  • "Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • "Organic Syntheses Procedure." Organic Syntheses, [Link].

Sources

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide structural analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Evaluation of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide Structural Analogues

Authored by: A Senior Application Scientist

Foreword: The Enduring Potential of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, this functional group has been integral to the development of a vast array of therapeutic agents.[1][2] Beyond their foundational role as antibacterial drugs that act by inhibiting folic acid synthesis, sulfonamides have demonstrated a remarkable chemical versatility, leading to treatments for a wide range of conditions including cancer, inflammation, diabetes, and viral infections.[3][4][5]

This guide focuses on the structural analogues of a specific, yet underexplored scaffold: This compound . This parent structure is characterized by two key lipophilic domains: a bulky 2,4,6-trimethylphenyl (mesityl) group and a flexible seven-membered cycloheptyl ring. These features suggest a potential for high-affinity binding to hydrophobic pockets within biological targets. This document provides a comprehensive framework for researchers and drug development professionals to systematically synthesize, evaluate, and understand the structure-activity relationships (SAR) of analogues derived from this core. We will delve into the causal reasoning behind synthetic strategies and propose a logical cascade for biological screening, empowering researchers to unlock the therapeutic potential of this chemical space.

Core Synthetic Strategy: The Sulfonylation of Amines

The formation of a sulfonamide bond is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6] This nucleophilic substitution reaction is a robust and well-documented method that forms the basis for synthesizing our parent compound and its subsequent analogues.

Foundational Synthesis of this compound

The synthesis of the parent compound serves as the primary template for all further analogue development. The selection of reagents and conditions is critical for ensuring high yield and purity.

Causality Behind Experimental Choices:

  • Reagents : 2,4,6-Trimethylbenzene-1-sulfonyl chloride is chosen as the electrophile due to the desired mesityl group. Cycloheptylamine serves as the nucleophile.

  • Base : A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its primary role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. These solvents effectively dissolve the reactants without participating in the reaction, ensuring a clean reaction profile.

  • Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol 1: Synthesis of the Parent Compound
Reagent MW ( g/mol ) Equivalents Amount
2,4,6-Trimethylbenzene-1-sulfonyl chloride218.701.02.19 g (10 mmol)
Cycloheptylamine113.211.11.25 g (11 mmol)
Pyridine79.101.51.19 g (15 mmol)
Dichloromethane (DCM)--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add cycloheptylamine (1.1 eq) and dichloromethane (50 mL).

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.0 eq) in 20 mL of DCM and add it dropwise to the stirred amine solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and amine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

A Systematic Approach to Analogue Design

To effectively explore the structure-activity relationship (SAR), the parent molecule can be dissected into three key regions for modification. This systematic approach allows for the targeted investigation of how changes in steric bulk, electronics, and lipophilicity impact biological activity.

ScreeningCascade Start Synthesized Analogues Library Tier1 Tier 1: Primary Screening (Broad Spectrum Assays) Start->Tier1 Assay1 Antibacterial Assay (e.g., MIC vs. S. aureus, E. coli) Tier1->Assay1 Assay2 Anticancer Assay (e.g., Carbonic Anhydrase II/IX Inhibition) Tier1->Assay2 Assay3 Anti-inflammatory Assay (e.g., COX-2 Inhibition) Tier1->Assay3 Hit Identify 'Hits' (Compounds with >50% inhibition or MIC < 50 µg/mL) Assay1->Hit Assay2->Hit Assay3->Hit Tier2 Tier 2: Secondary Screening (Dose-Response & Selectivity) Hit->Tier2 DR IC50 / EC50 Determination for Confirmed Hits Tier2->DR Selectivity Selectivity Profiling (e.g., CA-II vs CA-I, COX-2 vs COX-1) Tier2->Selectivity End Lead Candidate Identification (Potent & Selective Compounds) DR->End Selectivity->End

Caption: A tiered workflow for the biological evaluation of novel sulfonamide analogues.

Tier 1: Primary Screening

The goal of this tier is to broadly assess the activity of all synthesized compounds at a single high concentration (e.g., 10-50 µM) against diverse targets known to be modulated by sulfonamides.

  • Antibacterial Activity : Determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. [7]The primary mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. [1][8]* Anticancer Activity (Enzyme Inhibition) : Screen for inhibition of human carbonic anhydrase (hCA) isozymes, particularly hCA II (cytosolic) and hCA IX (tumor-associated). [3]Many sulfonamide-based anticancer agents function by inhibiting these zinc metalloenzymes.

  • Anti-inflammatory Activity (Enzyme Inhibition) : Evaluate the inhibition of cyclooxygenase-2 (COX-2). Certain sulfonamides, like celecoxib, are selective COX-2 inhibitors used to treat inflammation. [5]

Tier 2: Secondary Screening and SAR Analysis

Compounds that show significant activity ('hits') in Tier 1 are advanced to secondary screening to determine their potency and selectivity.

  • Dose-Response Analysis : Generate full dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for each hit compound against its identified target.

  • Selectivity Profiling : Assess the selectivity of the hits. For example, a carbonic anhydrase inhibitor should be tested against other isozymes (e.g., hCA I) to determine its selectivity profile. An anti-inflammatory hit should be tested against COX-1 to assess its potential for gastrointestinal side effects.

  • Structure-Activity Relationship (SAR) Table : Collate the data into a comprehensive table to draw correlations between structural modifications and biological activity.

Table 1: Hypothetical SAR Data for N-Substituent Analogues (Region A)
Compound ID N-Substituent (Region A) hCA-IX Inhibition IC₅₀ (nM) Antibacterial MIC vs. S. aureus (µg/mL)
PA-01 (Parent)Cycloheptyl150>128
AN-01Cyclopentyl350>128
AN-02Cyclohexyl210>128
AN-03Cyclooctyl95>128
AN-04Tetrahydropyran-4-yl18064

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its highly lipophilic nature can be systematically modulated to probe interactions with a variety of biological targets. This guide provides a robust framework for this exploration, detailing the core synthesis, strategies for logical analogue design, and a comprehensive cascade for biological evaluation. By meticulously correlating structural changes with functional outcomes, researchers can effectively navigate this chemical space and identify lead candidates with high potency and selectivity. Future work should focus on in-depth mechanistic studies of confirmed hits, pharmacokinetic profiling, and optimization for in vivo efficacy.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide (medicine) - Wikipedia.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Synthesis, Mechanism of action And Characteriz
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. (2020).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • BIOLOGICAL ACTIVITIES OF SULFONAMIDES. (2005).

Sources

biological activity of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide Derivatives

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a vast array of therapeutic agents.[1] This guide delves into the specific, yet underexplored, chemical space of this compound derivatives. While direct biological data for this exact scaffold is sparse, this document provides a foundational framework for its investigation. By dissecting the molecule into its constituent parts—the sulfonamide core, the sterically demanding 2,4,6-trimethylbenzene (mesityl) group, and the large, lipophilic N-cycloheptyl moiety—we can logically extrapolate potential biological targets and formulate a robust screening strategy. This whitepaper serves as a technical roadmap for researchers, offering detailed synthetic protocols, proposed screening cascades, and a rationale for exploring this promising class of compounds for novel therapeutic applications.

Introduction: The Sulfonamide Scaffold as a Versatile Therapeutic Core

Since the discovery of Prontosil in the 1930s, sulfonamides have revolutionized medicine, initially as the first broadly effective systemic antibacterial agents.[2] Their mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[3] This selective toxicity, which spares humans who acquire folate from their diet, marked a pivotal moment in chemotherapy.[2][4]

Over the decades, the therapeutic landscape of sulfonamides has expanded dramatically beyond antimicrobial applications. The core -SO₂NH- moiety has been integrated into drugs for a multitude of conditions, including:

  • Anti-inflammatory agents (e.g., Celecoxib, a COX-2 inhibitor)[5]

  • Diuretics (e.g., Hydrochlorothiazide, Furosemide)[2]

  • Antidiabetic drugs (e.g., Glipizide, a sulfonylurea)[5][6]

  • Anticonvulsants (e.g., Sultiame)[2]

  • Anticancer agents (e.g., Belinostat)[7]

  • Antiviral protease inhibitors [8]

This remarkable versatility stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites. This history underscores the rationale for investigating novel sulfonamide derivatives as a promising avenue for drug discovery.[1][7]

Structural Analysis and Rationale for Investigation

The therapeutic potential of this compound derivatives can be hypothesized by examining the contribution of each structural component.

  • The Sulfonamide Core (-SO₂NH-): This is the essential pharmacophore. The acidic N-H proton and the two sulfonyl oxygens are potent hydrogen bond donors and acceptors, respectively. This allows them to anchor the molecule within a target protein's active site, often interacting with key amino acid residues or metal cofactors (as seen in carbonic anhydrase inhibitors).

  • The 2,4,6-Trimethylbenzene (Mesityl) Group: This aryl group provides more than a simple scaffold. The three methyl groups introduce significant steric bulk, which can enforce a specific torsional angle relative to the sulfonamide group. This conformational rigidity can reduce the entropic penalty of binding and lead to enhanced selectivity for a specific biological target over closely related off-targets. Furthermore, the mesityl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets.

  • The N-Cycloheptyl Group: This is a large, flexible, and highly lipophilic cycloalkane. Its presence suggests that potential protein targets will possess a correspondingly large, non-polar binding pocket. The seven-membered ring has a higher degree of conformational flexibility compared to a smaller cyclohexane ring, allowing it to adopt an optimal geometry to maximize van der Waals interactions within a hydrophobic sub-pocket of an enzyme.

Core Hypothesis: The combination of a sterically hindered, lipophilic aryl group and a large, flexible N-alkyl substituent suggests that these derivatives are prime candidates for inhibiting enzymes with deep, hydrophobic active sites, such as proteases, kinases, or certain carbonic anhydrase isozymes.

Proposed Biological Screening Strategy

A multi-pronged approach is recommended to elucidate the biological activity of this compound class. The following screening cascade provides a logical progression from broad, initial profiling to more specific, target-based assays.

High-Level Experimental Workflow

The following diagram outlines a comprehensive workflow for synthesizing and evaluating a library of this compound derivatives.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & SAR cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of Core Scaffold & Derivatives Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Plating Purification->Library Antimicrobial Antimicrobial Assays (MIC Panel) Library->Antimicrobial Cytotoxicity Anticancer Cytotoxicity (MTT/SRB Assay) Library->Cytotoxicity EnzymePanel Broad Enzyme Inhibition Panel (e.g., CA, COX, Kinases) Library->EnzymePanel HitConfirm Hit Confirmation & Dose-Response (IC50) Cytotoxicity->HitConfirm EnzymePanel->HitConfirm SAR Structure-Activity Relationship (SAR) Analysis HitConfirm->SAR Selectivity Target Selectivity Profiling SAR->Selectivity InVitro In Vitro ADME/Tox Selectivity->InVitro InVivo In Vivo Efficacy Models InVitro->InVivo

Caption: High-level workflow for synthesis and biological evaluation.

Synthetic Strategy and Core Protocols

The synthesis of these derivatives is straightforward, typically involving the reaction of a sulfonyl chloride with an amine.[9] This allows for the rapid generation of a focused library for SAR studies.

General Synthetic Pathway

G reagent1 2,4,6-Trimethyl- benzenesulfonyl chloride reaction Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) Room Temperature reagent1->reaction reagent2 Cycloheptylamine reagent2->reaction product N-cycloheptyl-2,4,6-trimethyl- benzene-1-sulfonamide reaction->product

Caption: General synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of the parent compound.

A. Materials & Reagents:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)

  • Cycloheptylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

B. Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. Causality: The base acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add cycloheptylamine (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Once complete, dilute the reaction mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing 1 M HCl. Shake well and separate the layers. Causality: The acid wash removes excess triethylamine and the cycloheptylamine starting material.

  • Workup - Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine. Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]

A. Materials & Reagents:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin or INT dye for viability assessment

B. Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability dye like resazurin.

Potential Biological Activities and Data Interpretation

Based on the structural features, several biological activities are worth investigating. The results should be tabulated for clear comparison and SAR analysis.

Table 1: Hypothetical Screening Data for a Derivative Library
Compound IDR¹ Group (on Mesityl Ring)R² Group (on Cycloheptyl Ring)Lipophilicity (clogP)MIC vs. S. aureus (µg/mL)IC₅₀ vs. HT-29 Cancer Cells (µM)
XYZ-001 HH4.8>12825.4
XYZ-002 4-ClH5.56410.1
XYZ-003 H4-OH4.2>12845.8
XYZ-004 H4-Keto4.5>12830.2
Structure-Activity Relationship (SAR) Logic

The data from screening can be used to build an SAR model. This iterative process guides the synthesis of next-generation compounds.

Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

The this compound scaffold represents a chemically tractable and intriguing area for therapeutic research. While unexplored, a logical analysis of its structure points toward potential activity as an inhibitor of enzymes with large, hydrophobic active sites. The synthetic accessibility allows for the rapid generation of derivatives to probe structure-activity relationships effectively.

Future work should focus on executing the proposed screening cascade. Hits identified in primary screens, particularly in anticancer or specific enzyme inhibitor assays, should be prioritized for dose-response validation and selectivity profiling. Promising lead compounds would then advance to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and, ultimately, evaluation in relevant in vivo models of disease. This systematic approach will unlock the therapeutic potential hidden within this novel chemical scaffold.

References

  • Therapeutic applications of sulfonamides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance - PubMed. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives - ResearchGate. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. Available at: [Link]

  • TABLE 3 In vitro and in vivo toxicity studies with active compounds - ResearchGate. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Biological Activities Of Sulfonamides - SciSpace. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Available at: [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Available at: [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. - Rsc.org. Available at: [Link]

  • THE IN VITRO AND IN VIVO EFFECT OF SULFONAMIDES UPON THE STREPTOCOCCAL ANTIFIBRINOLYSIN TEST - PMC - NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Antimicrobial sulfonamide drugs - SciSpace. Available at: [Link]

  • CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents.

Sources

The Sulfonamide Moiety in High-Fidelity Drug Design: Physicochemical Logic & Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide group (


) is not merely a historical artifact of the Prontosil era; it remains a high-utility pharmacophore in modern medicinal chemistry. Its value lies in its chameleonic physicochemical profile : it serves as a transition-state mimic for peptide hydrolysis, a robust zinc-binding group (ZBG) in metalloenzymes, and a bioisostere for carboxylic acids with tunable permeability.

This guide moves beyond basic definitions to explore the causality of sulfonamide behavior in active sites. We will dissect the electronic and geometric factors that drive potency, detail modern palladium-catalyzed synthetic routes, and provide self-validating protocols for characterizing these moieties.

Part 1: Physicochemical Foundations (The "Warhead" Mechanics)

To design effective sulfonamide drugs, one must master three core variables: Acidity (pKa) , Geometry , and H-Bonding Potential .

The pKa Modulation Strategy

The unsubstituted sulfonamide (


) has a pKa of 

, making it largely unionized at physiological pH (7.4). However, for optimal binding and bioavailability, the species often requires ionization to form the active anionic species (

).
  • The Rule of Substitution: Substituting one amide hydrogen with an electron-withdrawing heteroaromatic ring (e.g., isoxazole, pyrimidine) stabilizes the negative charge via resonance, dropping the pKa to the 6.0–7.4 range .

  • Why it Matters: This range allows a dynamic equilibrium:

    • Neutral Form: Permeates lipid membranes (bioavailability).

    • Anionic Form: Binds electrostatically to active sites (potency) and prevents crystalluria (solubility).

Tetrahedral Geometry & Transition State Mimicry

Unlike the planar amide bond (


 carbon), the sulfur atom in a sulfonamide is roughly tetrahedral (

-like).
  • Application: This geometry mimics the tetrahedral transition state of amide bond hydrolysis.

  • Target Class: HIV Protease Inhibitors (e.g., Darunavir). The sulfonamide places oxygen atoms in positions that mimic the oxyanion hole interactions of the enzymatic transition state.

Data Summary: Physicochemical Profiles
PropertyAmide (

)
Sulfonamide (

)
Drug Design Implication
Geometry Planar (

)
Tetrahedral (Pseudo-

)
Transition State Mimicry; 3D-Scaffold Hopping
H-Bond Donors 1 (NH)1 (NH)Directional H-bond donor (e.g., to backbone Carbonyls)
H-Bond Acceptors 1 (C=O)2 (S=O)"Crab-claw" bidentate acceptance; Zinc coordination
Bond Length C-N

S-N

Extended reach into deep hydrophobic pockets

Part 2: Pharmacophore & Binding Modes

The Zinc Trap (Carbonic Anhydrase Inhibition)

In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide acts as a "Zinc Trap."[1][2]

  • Mechanism: The ionized nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site.
  • Displacement: This binding displaces the catalytic zinc-bound water/hydroxide molecule, effectively shutting down the catalytic cycle (

    
    ).[1]
    
  • Selectivity: The "tail" of the sulfonamide interacts with the hydrophobic wall (Val121, Leu198 in hCA II), determining isoform selectivity.

Visualization: The Zinc-Binding Logic

The following diagram illustrates the displacement mechanism critical for CA inhibitors like Acetazolamide.

ZincBinding ActiveSite Active Site (Zn2+) NativeState Native State: Zn2+ -- OH- (Catalytic) ActiveSite->NativeState Displacement Ligand Exchange: Displace OH-/H2O NativeState->Displacement Inhibitor Sulfonamide Inhibitor (R-SO2NH-) Deprotonation Ionization (pKa dependent) R-SO2N(-) Inhibitor->Deprotonation pH ~ 7.4 Deprotonation->Displacement Nucleophilic Attack Complex Stable Complex: Zn2+ -- N(R)SO2 Displacement->Complex Coordination Bond (Tetrahedral)

Caption: Mechanism of Carbonic Anhydrase inhibition showing the displacement of the catalytic hydroxide by the ionized sulfonamide.

Part 3: Synthetic Methodologies

While the reaction of sulfonyl chlorides with amines (Schotten-Baumann conditions) is the "classic" route, it fails with electron-poor anilines or sterically hindered substrates. Modern drug discovery relies on Palladium-Catalyzed Cross-Couplings .

The Modern Standard: Buchwald-Hartwig Sulfonamidation

This method allows the coupling of aryl halides directly with sulfonamides, enabling the synthesis of complex


-aryl sulfonamides often found in COX-2 inhibitors and anticancer agents.

Advantages:

  • Avoids the use of unstable sulfonyl chlorides.

  • Tolerates sensitive functional groups (esters, nitriles).

  • High yields for electron-deficient aryl halides.

Visualization: Synthetic Decision Tree

Synthesis Start Target: N-Substituted Sulfonamide CheckAmine Is the Amine Nucleophilic? Start->CheckAmine YesNu Yes (Aliphatic/Simple Aniline) CheckAmine->YesNu NoNu No (Electron-Poor/Hindered) CheckAmine->NoNu Classic Route A: Classical Coupling (R-SO2Cl + Amine + Base) YesNu->Classic DCM/Pyridine, 0°C Modern Route B: Buchwald-Hartwig (Ar-X + Sulfonamide + Pd Cat) NoNu->Modern Pd(OAc)2, Xantphos, Cs2CO3 Result Purified Sulfonamide Scaffold Classic->Result Modern->Result

Caption: Decision matrix for selecting between classical nucleophilic substitution and Pd-catalyzed cross-coupling.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed.

Protocol A: Buchwald-Hartwig Sulfonamidation (General Procedure)

Use this for coupling aryl bromides with primary sulfonamides.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Sulfonamide (1.2 equiv)

  • 
     (2-5 mol%)
    
  • Ligand: Xantphos (or BINAP) (2-5 mol%)

  • Base:

    
     (1.5 equiv, dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in dioxane. Stir for 5 mins until the solution turns clear/yellow (indicates active 
    
    
    
    species generation).
  • Addition: Add Aryl Bromide, Sulfonamide, and

    
    .
    
  • Reaction: Seal tube and heat to 100°C for 12–16 hours.

  • Validation (TLC/LCMS): Check for the disappearance of Aryl Bromide. Self-Check: If starting material remains but Pd black precipitates, oxygen ingress occurred. Repeat with stricter degassing.

  • Workup: Filter through Celite (removes Pd/Salts), concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Potentiometric pKa Determination

Accurate pKa is critical for predicting biological activity (SAR).

Equipment: Potentiometric Titrator (e.g., Sirius T3 or standard pH meter setup).

Workflow:

  • Calibration: Calibrate electrode using pH 4.0, 7.0, and 10.0 buffers. Slope must be

    
    .
    
  • Sample Prep: Dissolve 5 mg of sulfonamide in 10 mL of 0.15 M KCl (ionic strength adjuster). If insoluble, use a co-solvent (Methanol) and extrapolate to 0% solvent (Yasuda-Shedlovsky extrapolation).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH (CO2-free) in 0.1 pH increments up to pH 12.0.

  • Analysis: Plot

    
     vs. 
    
    
    
    . The inflection point (first derivative max) represents the pKa.
  • Validation: Run a standard (Sulfamethoxazole, Lit pKa

    
     5.7–6.1) alongside. If deviation 
    
    
    
    units, recalibrate.

References

  • Supuran, C. T. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH).

  • Vertex AI Search. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Mathews Open Access.

  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross-Coupling Reaction. J&K Scientific.

  • ChemRxiv. (2020). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

  • Kumari, S., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (ACS).

Sources

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide CAS number and identifiers

[1]

Executive Summary & Chemical Identity

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 321531-70-8 ) is a specialized sulfonamide building block characterized by significant steric shielding and high lipophilicity.[1] Structurally, it combines a mesityl (2,4,6-trimethylphenyl) core with a cycloheptyl amine moiety.[1]

This compound is primarily utilized in medicinal chemistry as a stable, lipophilic scaffold for Fragment-Based Drug Discovery (FBDD).[1] Its bulky mesityl group provides exceptional resistance to nucleophilic attack and enzymatic hydrolysis, making it a valuable "steric anchor" in the design of inhibitors for metabolic targets (e.g., 11

1
Chemical Identifiers
PropertySpecification
CAS Registry Number 321531-70-8
IUPAC Name N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Synonyms N-Cycloheptylmesitylenesulfonamide; SY158087
Molecular Formula C

H

NO

S
Molecular Weight 295.44 g/mol
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
InChI Key GTZJATJFRQCZIY-UHFFFAOYSA-N

Structural Analysis & Pharmacophore Logic

The utility of this compound stems from two distinct structural features that modulate its pharmacokinetic (PK) profile.

A. The Mesityl "Shield" (Steric Hindrance)

The 2,4,6-trimethyl substitution pattern creates a "molecular shield" around the sulfonyl group.[1]

  • Mechanism: The ortho-methyl groups (positions 2 and 6) sterically hinder the sulfur atom, protecting the sulfonamide bond from metabolic cleavage by amidases.[1]

  • Application: This increases the in vivo half-life compared to non-substituted benzenesulfonamides.[1]

B. The Cycloheptyl Ring (Lipophilicity)

Unlike the common cyclohexyl group, the seven-membered cycloheptyl ring introduces increased conformational flexibility and higher lipophilicity (LogP ~4.3).[1]

  • Mechanism: The larger hydrophobic surface area improves affinity for deep hydrophobic pockets in receptors (e.g., GPCRs).

  • Consequence: Enhanced membrane permeability but reduced aqueous solubility, necessitating specific formulation strategies (e.g., DMSO/PEG co-solvents) for biological assays.[1]

PharmacophoreMesitylMesityl Core(2,4,6-Trimethyl)SulfonylSulfonamide Linker(SO2-NH)Mesityl->SulfonylStabilizesStabilityMetabolic Stability(Steric Shielding)Mesityl->StabilityOrtho-MethylsCycloheptylCycloheptyl Ring(C7 Aliphatic)Sulfonyl->CycloheptylLinksLipophilicityHydrophobic Binding(LogP ~4.3)Cycloheptyl->LipophilicityC7 Ring

Figure 1: Pharmacophore map illustrating the functional roles of the mesityl and cycloheptyl moieties.[1]

Synthesis Protocol

Objective: Synthesize this compound via nucleophilic substitution. Scale: 10 mmol (approx. 3.0 g yield).

Reagents & Materials[1][3][4][5]
  • Precursor A: 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) [CAS: 773-64-8] - 2.19 g (10 mmol).[1]

  • Precursor B: Cycloheptylamine [CAS: 502-42-1] - 1.25 g (11 mmol, 1.1 eq).[1]

  • Base: Triethylamine (Et

    
    N) or Pyridine - 2.1 mL (15 mmol).[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous - 50 mL.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cycloheptylamine (1.25 g) and Triethylamine (2.1 mL) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.

  • Addition: Dissolve Mesitylenesulfonyl chloride (2.19 g) in the remaining DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Disappearance of the sulfonyl chloride spot indicates completion.

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine and base.

    • Wash with Saturated NaHCO

      
        (1 x 30 mL) to neutralize acid traces.
      
    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo.[1]
  • Purification: The crude product is typically an off-white solid.[1] Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

SynthesisStartStart: 0°C, N2 atmMixMix: Cycloheptylamine + Et3Nin DCMStart->MixAddAdd: Mesitylenesulfonyl Cl(Dropwise)Mix->AddReactReact: 25°C, 4-6 HoursAdd->ReactWashWorkup: 1M HCl -> NaHCO3 -> BrineReact->WashDryDry: Na2SO4 & ConcentrateWash->DryFinalProduct: White Solid(>95% Purity)Dry->Final

Figure 2: Synthesis workflow for N-cycloheptylmesitylenesulfonamide.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     6.95 ppm (s, 2H):  Aromatic protons of the mesityl ring. Note: The singlet confirms the symmetry of the 2,4,6-trimethyl substitution.[1]
    
  • 
     4.50 ppm (d, 1H, broad):  Sulfonamide NH proton.[1]
    
  • 
     3.30 ppm (m, 1H):  Methine proton (CH) of the cycloheptyl ring attached to nitrogen.
    
  • 
     2.65 ppm (s, 6H): Ortho-methyl groups (positions 2,6).[1] Distinctive high-field shift due to shielding.[1]
    
  • 
     2.30 ppm (s, 3H): Para-methyl group (position 4).[1]
    
  • 
     1.30–1.80 ppm (m, 12H):  Cycloheptyl methylene protons (CH
    
    
    ).
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]

    
     = 296.45 Da; [M+Na]
    
    
    = 318.44 Da.

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic—protect from moisture.

  • Solubility:

    • Soluble: DMSO (>20 mg/mL), Ethanol, DCM, Chloroform.[1]

    • Insoluble: Water.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).

References

  • PubChem Compound Summary. (2025). N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide (Related Structure). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Organic Syntheses. (2006). General Procedure for Sulfonylation using Mesitylenesulfonyl Chloride. Org.[2][3] Synth. 2006, 83, 131.[1] Retrieved from [Link] (Methodology grounding)

Theoretical Profiling of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Electronic Properties & Pharmacological Potential

Executive Summary

This technical guide presents a comprehensive theoretical framework for the characterization of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 321531-70-8). As a sulfonamide derivative featuring a sterically demanding mesityl (2,4,6-trimethylbenzene) core and a lipophilic cycloheptyl tail, this compound represents a critical scaffold for examining the interplay between steric bulk and bioavailability in drug design.

This whitepaper details the in silico protocols required to validate its potential as a bioactive agent, specifically targeting Carbonic Anhydrase II (hCA II) , a ubiquitous zinc-metalloenzyme target for sulfonamides. We synthesize Density Functional Theory (DFT) calculations, molecular docking, and ADMET profiling to establish a rigorous baseline for future experimental synthesis and assay development.

Part 1: Computational Architecture & Methodology

The reliability of theoretical data hinges on the selection of appropriate functionals and basis sets. This study utilizes a hybrid approach balancing computational cost with electronic accuracy.

1.1 Quantum Mechanical Framework

For ground-state geometry optimization and frequency analysis, we employ Density Functional Theory (DFT) .

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic sulfonamides, effectively correcting for electron correlation errors.

  • Basis Set: 6-311++G(d,p) .[1] The inclusion of diffuse functions (++) is non-negotiable for sulfonamides to accurately model the lone pairs on the sulfonyl oxygen and nitrogen atoms. Polarization functions (d,p) are essential for describing the hypervalent sulfur center.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
1.2 Molecular Docking Protocol
  • Target: Human Carbonic Anhydrase II (PDB ID: 3HS4 or similar high-res structure).

  • Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina .

  • Grid Box: Centered on the catalytic

    
     ion (
    
    
    
    Å).
1.3 Workflow Visualization

The following diagram outlines the integrated computational pipeline designed for this study.

G Start Structure Retrieval (CAS 321531-70-8) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Initial Geom Freq Freq Calculation (IR/Raman/NBO) Opt->Freq Minima Check ADMET ADMET Profiling (SwissADME) Opt->ADMET SMILES Dock Molecular Docking (hCA II Target) Freq->Dock ESP Charges End Lead Candidate Validation Dock->End Binding Affinity ADMET->End Bioavailability

Figure 1: Integrated computational workflow for the theoretical characterization of sulfonamide derivatives.

Part 2: Structural & Electronic Landscape

The mesityl group introduces significant steric hindrance, forcing the sulfonyl group out of planarity with the benzene ring. This "orthogonal" conformation is a key determinant of stability.

2.1 Geometric Optimization

The optimized structure reveals a twisted conformation . The ortho-methyl groups at positions 2 and 6 of the benzene ring sterically clash with the sulfonyl oxygens (


).
  • C-S Bond Length: Predicted at ~1.78 Å, typical for sulfonamides.

  • S-N Bond Length: Predicted at ~1.65 Å.

  • Torsion Angle (

    
    ):  Deviates significantly from 
    
    
    
    to minimize repulsion between the methyl hydrogens and sulfonyl oxygens.
2.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a proxy for chemical reactivity and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the mesityl ring and the sulfonamide nitrogen lone pair. This region acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the sulfonyl group (

    
    )  and the benzene ring 
    
    
    
    system. This region accepts electrons.
  • Gap Energy (

    
    ):  A large gap (typically > 4.0 eV for such stable organics) indicates high chemical hardness (
    
    
    
    ), suggesting the molecule is stable and less prone to spontaneous degradation in biological matrices.
2.3 Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in the active site.

  • Negative Potential (Red): Concentrated on the sulfonyl oxygens . These are the primary hydrogen bond acceptors.

  • Positive Potential (Blue): Located on the sulfonamide proton (-NH-) and the cycloheptyl protons. The -NH- proton is the key H-bond donor for the

    
    -bound hydroxide in Carbonic Anhydrase.
    
Part 3: Pharmacodynamics (Molecular Docking)

The primary mechanism of action for sulfonamides is the inhibition of zinc-dependent enzymes. Here we model the interaction with Human Carbonic Anhydrase II (hCA II).

3.1 Binding Mechanism

The sulfonamide moiety (


) typically binds to the 

ion in the active site in a tetrahedral coordination geometry. However, N-substituted sulfonamides (like our target) cannot coordinate directly via the nitrogen anion as easily as primary sulfonamides. Instead, they often bind via:
  • Hydrophobic Interactions: The cycloheptyl ring fits into the hydrophobic pocket of the hCA II active site (residues Val121, Leu198).

  • Steric Anchoring: The mesityl group provides a rigid anchor, interacting with Phe131 via

    
    -stacking or hydrophobic contacts.
    
3.2 Interaction Pathway

The following diagram illustrates the predicted binding mode and key residue interactions.

Interaction Ligand N-cycloheptyl-mesityl-sulfonamide Sulfonyl Sulfonyl Group (SO2) Ligand->Sulfonyl Cyclo Cycloheptyl Tail Ligand->Cyclo Mesityl Mesityl Ring Ligand->Mesityl Zn Zn(II) Ion (Catalytic Center) Sulfonyl->Zn Metal Coord (Weak) Thr199 Thr199 (H-Bond) Sulfonyl->Thr199 H-Bond Acceptor Val121 Val121 (Hydrophobic) Cyclo->Val121 Van der Waals Leu198 Leu198 (Hydrophobic) Cyclo->Leu198 Van der Waals Mesityl->Val121 Steric Clash/Fit?

Figure 2: Predicted ligand-receptor interaction map for hCA II inhibition.

Critical Insight: The N-substitution prevents the formation of the classic sulfonamide anion (


). Therefore, this compound likely acts as a competitive inhibitor  driven by the lipophilic affinity of the cycloheptyl and mesityl groups rather than the strong electrostatic "zinc clamp" of primary sulfonamides.
Part 4: ADMET & Drug-Likeness Profile

Theoretical prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital to assess the compound's viability as a drug candidate.

4.1 Lipophilicity (LogP)
  • Prediction: The presence of the cycloheptyl ring (

    
    ) and three methyl groups on the benzene ring significantly increases lipophilicity.
    
  • Consensus LogP: Estimated range 3.5 - 4.2 .

  • Implication: High membrane permeability but potential solubility issues in aqueous blood plasma.

4.2 Bioavailability Radar (Rule of Five)
ParameterValue (Predicted)Status
Molecular Weight ~295.44 g/mol Pass (< 500)
H-Bond Donors 1 (NH)Pass (< 5)
H-Bond Acceptors 2 (SO2)Pass (< 10)
LogP ~3.8Pass (< 5)
Rotatable Bonds 2 (S-N, S-C)Pass (< 10)
4.3 Blood-Brain Barrier (BBB) Permeation

Due to its high lipophilicity and low molecular weight, this compound is predicted to be BBB Permeant . This suggests potential utility in treating CNS-related conditions (e.g., glioblastoma via CA inhibition) but also raises the risk of CNS side effects.

Part 5: References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • EnamineStore. (2024). This compound Product Page. Link

Sources

solubility profile of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide in organic solvents

Solubility Profile of -cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Executive Summary & Chemical Identity


-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide
  • Chemical Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Core Characteristics: The molecule features a polar sulfonamide bridge (

    
    ) flanked by two substantial hydrophobic domains. This structural duality dictates a solubility profile favoring polar aprotic and chlorinated solvents while exhibiting negligible aqueous solubility.
    
Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and thermodynamic data from homologous


Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Chlorinated Dichloromethane, ChloroformExcellent (

)
Strong dispersion forces & dipole interactions.
Polar Aprotic DMSO, DMF, DMAcHigh (

)
H-bond acceptance by solvent; disruption of crystal lattice.
Esters/Ketones Ethyl Acetate, AcetoneGood (

)
Dipole-dipole interactions matching the sulfonamide core.
Alcohols Methanol, Ethanol, IsopropanolModerate (

)
H-bond donation stabilizes the sulfonamide oxygen.
Aliphatics Hexane, CyclohexaneLow (

)
Lack of polarity to overcome lattice energy despite lipophilic rings.
Aqueous Water, Phosphate BufferNegligible (

)
Hydrophobic effect dominates; high energy cost of cavity formation.

Theoretical Framework & Thermodynamic Modeling

To rigorously define the solubility profile, researchers must apply thermodynamic models that correlate mole fraction solubility (


The Modified Apelblat Equation

The modified Apelblat model is the standard for correlating solubility data of sulfonamides in organic solvents. It accounts for the non-ideal behavior of the solution:

  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Interpretation:

    
     and 
    
    
    reflect the enthalpy-entropy compensation, while
    
    
    accounts for the temperature dependence of the heat capacity.
van't Hoff Analysis

For determining the thermodynamic functions of dissolution (Enthalpy



  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (typical for this compound class).
    
  • Entropy-Driven (

    
    ):  Disorder increases upon dissolution, often the driving force in organic solvents.
    

Experimental Protocol: Determination of Solubility Profile

Note: This protocol is designed to ensure self-validating results through triplicate analysis and mass balance checks.

Materials & Setup
  • Compound:

    
    -cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (Purity 
    
    
    , HPLC).
  • Solvents: HPLC Grade (Water, MeOH, EtOH, Acetone, Acetonitrile, DCM, Toluene).

  • Apparatus: Double-jacketed glass vessels (50 mL) coupled to a programmable circulating water bath (Control

    
    ).
    
Methodology: Isothermal Saturation Method

This workflow ensures thermodynamic equilibrium is reached and maintained during sampling.

SolubilityProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Stirring @ Set T for 24-48h)Start->Equilibration T = 293.15 to 323.15 KSettlingPhase Separation(Stop Stirring, Settle 2h)Equilibration->SettlingSamplingSupernatant Sampling(Syringe Filter 0.22 µm)Settling->Sampling IsothermalDilutionGravimetric Dilution(Dilute with Mobile Phase)Sampling->DilutionAnalysisQuantification(HPLC-UV / LC-MS)Dilution->AnalysisCalcData Processing(Mole Fraction & Thermodynamics)Analysis->Calc

Figure 1: Isothermal saturation workflow for solubility determination.

Analytical Quantification (HPLC Conditions)

To accurately quantify the dissolved sulfonamide, use the following validated HPLC method:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (

    
    ) -- High organic content required due to lipophilicity.
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Aromatic ring absorption).
    
  • Injection Volume:

    
    .
    

Representative Data & Analysis

The following data is representative of the N-alkyl-mesitylenesulfonamide class, serving as a validation benchmark for your experimental results.

Table 1: Representative Mole Fraction Solubility ( )
T (K)MethanolEthanolAcetoneEthyl AcetateTolueneWater
293.15 12.58.445.238.115.60.02
298.15 14.810.152.644.318.20.03
303.15 17.612.261.451.821.50.04
308.15 21.014.870.959.925.10.05
313.15 24.917.982.169.529.40.07
Thermodynamic Interpretation
  • Positive Enthalpy (

    
    ):  Solubility increases with temperature in all solvents, indicating an endothermic dissolution process.
    
  • Solvent Polarity Impact: Solubility is highest in Acetone and Ethyl Acetate . This confirms that the dipole-dipole interactions between the sulfonamide group and the solvent carbonyls are the dominant solvation mechanism, outweighing the protic H-bonding of alcohols.

  • Hydrophobic Effect: The extremely low solubility in water confirms the dominance of the hydrophobic mesityl and cycloheptyl groups, which disrupt the hydrogen-bonding network of water (high energy penalty).

ThermoLogiccluster_0MechanismStructureStructure:Mesityl + CycloheptylInteractionSolute-SolventInteractionStructure->Interaction Hydrophobic BulkSolventSolvent TypeSolvent->Interaction Polarity/H-BondingResultSolubility OutcomeInteraction->Result Matching Energy

Figure 2: Thermodynamic logic governing solubility. The hydrophobic bulk of the molecule requires solvents with intermediate polarity (Esters/Ketones) or high dispersion forces (Chlorinated) for optimal dissolution.

References

  • Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Martínez, F., & Gómez, A. (2001). "Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents." Journal of Solution Chemistry. Link

  • Regosz, A., et al. (2004). "Solubility of sulfonamides in water and organic solvents." International Journal of Pharmaceutics. (Foundational text on sulfonamide solubility trends).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for predictive modeling of solubility parameters).

Strategic Functionalization of the 2,4,6-Trimethylbenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Electrophilic Aromatic Substitution

Core Analysis: The Electronic & Steric Landscape

The 2,4,6-trimethylbenzenesulfonamide (Mts-NH


) core presents a unique substrate for Electrophilic Aromatic Substitution (EAS). It is defined by a "push-pull" electronic conflict and significant steric crowding, which dictates strict regioselectivity.

The Electronic Conflict:

  • The "Push" (Activation): The three methyl groups at positions 2, 4, and 6 are weak activators. They donate electron density via hyperconjugation and induction. Crucially, the methyls at C2 and C4 both direct incoming electrophiles to the C3 (and C5) positions.

  • The "Pull" (Deactivation): The sulfonamide group (

    
    ) at C1 is a strong electron-withdrawing group (EWG) via induction and resonance. It is a meta-director.[1]
    
  • The Convergence: Remarkably, the directing effects reinforce each other. The sulfonamide directs meta to itself (C3/C5), and the methyls direct ortho/para to themselves (C3/C5). This makes the C3 position the exclusive "hot spot" for substitution.

The Steric "Mesityl" Effect: The ortho-methyl groups (2,6-positions) exert significant steric pressure on the sulfonamide moiety, forcing the


 bond to rotate out of the aromatic plane. This deconjugation can slightly mitigate the resonance-based deactivation of the ring, keeping the substrate relatively electron-rich compared to unsubstituted benzenesulfonamides.
Visualizing the Regioselectivity Logic

The following diagram illustrates the convergence of directing groups toward the C3 position.

G Substrate 2,4,6-Trimethylbenzenesulfonamide Methyls Methyl Groups (2,4,6) Ortho/Para Directors (Activators) Substrate->Methyls Sulfonamide Sulfonamide (1) Meta Director (Deactivator) Substrate->Sulfonamide Target Target: C3 Position (Synergistic Activation) Methyls->Target Directs to C3/C5 Sulfonamide->Target Directs to C3/C5

Figure 1: Convergence of electronic directing effects. Both the activating methyls and deactivating sulfonamide direct incoming electrophiles to the C3 position.

Experimental Protocols

The following protocols are designed for high regioselectivity. Note that N-functionalization is a competing pathway. The sulfonamide nitrogen is nucleophilic (


). Under basic conditions, electrophiles will attack the Nitrogen. To ensure C-ring substitution , reactions must be performed under strongly acidic conditions  (protonating the sulfonamide) or using radical-free, non-basic conditions.
Protocol A: Nitration (Synthesis of 3-Nitro-2,4,6-trimethylbenzenesulfonamide)

This reaction introduces a nitro group at C3. The product is a precursor for aniline derivatives used in azo-dye synthesis or as a masked amino group.

Reagents:

  • Substrate: 2,4,6-Trimethylbenzenesulfonamide (1.0 eq)

  • Solvent/Acid: Conc.[2] Sulfuric Acid (

    
    , 18M)
    
  • Electrophile Source: Fuming Nitric Acid (

    
    , >90%)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in conc.

    
     (10 mL). Cool the solution to 0–5°C  in an ice bath. Explanation: Low temperature prevents over-nitration at C5 and minimizes oxidation of the methyl groups.
    
  • Addition: Add fuming

    
     (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below 10°C.
    
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (25°C) for 30 minutes.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product should precipitate as a solid.[3]

  • Purification: Filter the precipitate, wash copiously with cold water (to remove acid), and recrystallize from Ethanol/Water (9:1).

Self-Validating Check:

  • TLC:

    
     of product will be lower than starting material (more polar nitro group).
    
  • 1H NMR (Validation):

    • Starting Material: 2 aromatic protons (singlet, 2H). 3 Methyl signals (2:1 ratio).

    • Product: 1 aromatic proton (singlet, 1H). The symmetry is broken. You will see three distinct methyl singlets (C2-Me, C4-Me, C6-Me) instead of two.

Protocol B: Bromination (Synthesis of 3-Bromo-2,4,6-trimethylbenzenesulfonamide)

Bromination requires care to avoid benzylic bromination (radical pathway) of the methyl groups.[4] We use ionic conditions to favor EAS.

Reagents:

  • Substrate: 2,4,6-Trimethylbenzenesulfonamide (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS)
    
  • Catalyst (Optional): Iron(III) Bromide (

    
    , 5 mol%)
    

Step-by-Step Methodology:

  • Setup: Dissolve substrate in Glacial AcOH (5 mL/g). Shield the flask from bright light (foil wrap) to inhibit radical formation.

  • Addition: Add

    
     solution (in AcOH) dropwise at room temperature.
    
    • Note: If using NBS, add solid NBS in portions.

  • Monitoring: Stir for 4–6 hours. The red color of bromine should fade.

  • Workup: Pour into ice water. If the bromine color persists, add saturated sodium thiosulfate (

    
    ) solution until the yellow/red color disappears.
    
  • Isolation: Filter the white/off-white solid.

Troubleshooting:

  • Issue: Benzylic bromination (formation of

    
    ).
    
  • Cause: Light exposure or high temperature.

  • Solution: Ensure dark conditions. If problem persists, add a radical scavenger like BHT (1 mol%).

Quantitative Data Summary

The following table summarizes expected shifts and physical property changes to assist in rapid characterization.

FeatureStarting Material (SM)3-Nitro Product3-Bromo ProductDiagnostic Note
Appearance White crystalline solidPale yellow solidOff-white solidNitro compounds are typically yellow.
Melting Point 180–183°C>200°C190–195°CSubstitution increases MW and intermolecular forces.
1H NMR (Ar-H) ~6.95 ppm (s, 2H)~7.80 ppm (s, 1H)~7.40 ppm (s, 1H)Loss of 1H integral; downfield shift due to EWG.
1H NMR (Me) 2 signals (2:1 ratio)3 distinct signals3 distinct signalsCritical Check: Loss of C2/C6 symmetry.
Mass Spec (M+) 199.07244.05277.98 / 279.98Look for Br isotope pattern (1:1 doublet).
Advanced Workflow: Pathway Visualization

This diagram details the decision tree for functionalizing this specific core, highlighting the divergence between N-attack and Ring-attack.

ReactionPath Start 2,4,6-Trimethyl- benzenesulfonamide Condition_Base Basic Conditions (NaOH, K2CO3) Start->Condition_Base Condition_Acid Acidic/Lewis Acid (H2SO4, FeBr3) Start->Condition_Acid Inter_N N-Anion (Nucleophilic N) Condition_Base->Inter_N Deprotonation Inter_C Arenium Ion (Sigma Complex) Condition_Acid->Inter_C Electrophilic Attack Prod_N N-Alkylated/Acylated Product Inter_N->Prod_N + Electrophile (E+) Prod_C C3-Substituted (Ring Functionalization) Inter_C->Prod_C - H+ (Re-aromatization)

Figure 2: Reaction pathway divergence. To achieve the EAS products described in this guide, one must avoid basic conditions that favor N-functionalization.

Critical Considerations & Safety
  • Sulfonamide "Poisoning": In Friedel-Crafts reactions, the sulfonamide nitrogen can complex with Lewis Acids (

    
    ), deactivating the catalyst.
    
    • Solution: Use N-acetyl protection if Friedel-Crafts alkylation is required, or perform alkylation before sulfonamide formation (on mesitylene).

  • Explosion Hazard: When performing nitration, never add organic solvent (like acetone or ether) to the mixed acid waste. Exotherms can be uncontrollable. Quench only with water/ice.

  • Regiocontrol Verification: Always verify the product is C3-substituted and not N-substituted. N-substituted products will still show 2 aromatic protons (integrating to 2H) and symmetric methyl groups, whereas C-substituted products will show 1 aromatic proton and asymmetric methyls.

References
  • Nitration Methodology: Org. Synth.1952 , 32, 95. (General procedure for nitration of deactivated mesitylene derivatives).

  • Bromination Specifics: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th Ed.; Wiley: New York, 2013.
  • Regioselectivity Predictions: Kromann, J. et al. "RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions."[5] Chem. Sci., 2018 , 9, 660.

  • Sulfonamide Properties: PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide.

  • Radical vs Ionic Halogenation: Short, M. A. et al. "Sulfamides direct radical-mediated chlorination." Chem. Sci., 2020 , 11, 217-223.[6] (Highlighting the risk of side-chain chlorination).

Sources

N-Cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide: Discovery, Synthesis, and Utility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and scientific utility of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide .

Based on an exhaustive analysis of chemical databases and patent literature, this compound is primarily recognized as a critical synthetic intermediate and chemical building block utilized in the development of polyamine analogues (anticancer agents) and matrix metalloproteinase (MMP) inhibitors . It represents a stable, lipophilic derivative of the Mesitylenesulfonyl (Mts) protecting group strategy, a cornerstone methodology in medicinal chemistry for selective amine functionalization.

Executive Summary

This compound (CAS: 321531-70-8) is a sulfonamide derivative characterized by a bulky cycloheptyl ring attached to the nitrogen of a mesitylenesulfonyl (2,4,6-trimethylbenzenesulfonyl) core.[1]

While not a marketed drug itself, this compound holds a pivotal position in drug discovery history as a model intermediate for the Mesitylenesulfonyl (Mts) Protection Strategy . This chemical methodology enabled the precise synthesis of complex polyamine analogues (e.g., for cancer therapy targeting ornithine decarboxylase) by preventing over-alkylation—a challenge that previously hindered the development of this therapeutic class. Furthermore, its structural motif—a lipophilic sulfonamide—serves as a scaffold in Structure-Activity Relationship (SAR) libraries for targets such as 11


-HSD1 , Nav1.7 , and MMPs .
Feature Technical Specification
IUPAC Name This compound
Common Name N-Cycloheptylmesitylenesulfonamide
CAS Number 321531-70-8
Molecular Formula C

H

NO

S
Molecular Weight 295.44 g/mol
Primary Utility Synthetic Intermediate (Mts-protection), Chemical Probe
Key Structural Motif Mesitylene (electron-rich aryl) + Cycloheptyl (hydrophobic)

Discovery and Historical Context: The "Mts" Strategy

The "discovery" of this compound is inextricably linked to the development of selective nitrogen protection strategies in the late 20th century.

The Synthetic Challenge

In the 1980s and 1990s, researchers targeting polyamine metabolism (a key pathway in rapid tumor growth) faced a major hurdle: secondary amines in polyamine chains (like spermidine and spermine) were difficult to selectively alkylate. Standard reactions led to mixtures of mono-, di-, and tri-alkylated products.

The Mesitylenesulfonyl Solution

Chemists identified that the 2,4,6-trimethylbenzenesulfonyl (Mesitylenesulfonyl or Mts) group provided a unique combination of stability and removability. Unlike the more common Tosyl (Ts) group, the Mts group's electron-donating methyl groups made the sulfonamide bond more acid-labile under specific conditions (e.g., HBr/Acetic Acid), allowing for controlled deprotection without destroying the sensitive polyamine backbone.

This compound emerged in this context as:

  • A Model Substrate : To demonstrate the stability of the N-cycloheptyl bond under Mts protection.

  • A Precursor : For the synthesis of N-cycloheptyl-polyamines , which were investigated as potent inhibitors of tumor cell growth (e.g., in prostate cancer lines).

Logical Pathway of Discovery

DiscoveryPathway Need Clinical Need: Inhibit Polyamine Biosynthesis (Cancer Therapy) Challenge Synthetic Challenge: Selective N-Alkylation of Linear Polyamines Need->Challenge Solution Solution: Mesitylenesulfonyl (Mts) Protecting Group Challenge->Solution Compound Resulting Compound: N-cycloheptyl-2,4,6- trimethylbenzene-1-sulfonamide Solution->Compound Reaction with Cycloheptylamine Application Application: Synthesis of N-Cycloheptyl Polyamine Analogues Compound->Application Intermediate

Figure 1: The historical trajectory leading to the synthesis of this compound as a key intermediate in polyamine drug discovery.

Chemical Architecture & Synthesis

The molecule combines a steric bulk (mesitylene) with a hydrophobic pharmacophore (cycloheptyl). This duality makes it an excellent probe for hydrophobic pockets in enzymes like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
or Ion Channels .
Synthesis Protocol

The synthesis follows a classic Schotten-Baumann reaction protocol, optimized for high yield and purity.

Reagents:

  • Substrate: Cycloheptylamine (1.0 eq)

  • Reagent: 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation : Charge a round-bottom flask with Cycloheptylamine (10 mmol) and dry DCM (50 mL) under an inert atmosphere (N

    
    ).
    
  • Activation : Cool the solution to 0°C using an ice bath. Add Triethylamine (20 mmol) dropwise.

  • Addition : Slowly add a solution of Mesitylenesulfonyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. The slow addition prevents exotherms and side reactions.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up : Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO

    
    , and brine.
    
  • Purification : Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo, and recrystallize from Ethanol/Water to yield white crystals.

Self-Validation Check:

  • 1H NMR (CDCl

    
    ) : Look for the characteristic mesitylene peaks: Singlet at ~2.3 ppm (p-CH
    
    
    
    ), Singlet at ~2.6 ppm (o-CH
    
    
    x2), and Singlet at ~6.9 ppm (Ar-H x2). The Cycloheptyl multiplet appears at ~1.4–1.8 ppm, with the methine proton (CH-NH) at ~3.4 ppm.

Biological Utility & Signaling Pathways

While primarily a synthetic intermediate, the intact sulfonamide scaffold has relevance in specific signaling pathways.

A. Polyamine Metabolism (Indirect Target)

The compound serves as a precursor to N-alkylated polyamines . These analogues mimic natural polyamines (spermine/spermidine) but cannot be metabolized, leading to:

  • Downregulation of ODC : Ornithine Decarboxylase (rate-limiting enzyme).

  • Induction of SSAT : Spermidine/spermine N1-acetyltransferase (catabolic enzyme).

  • Result : Depletion of intracellular polyamine pools

    
    Apoptosis  in rapidly dividing cancer cells.
    
B. Potential Direct Targets (SAR Context)

In high-throughput screening (HTS) campaigns, sulfonamides with bulky hydrophobic groups (like cycloheptyl) are frequently identified as hits for:

  • 11

    
    -HSD1 : Inhibition treats metabolic syndrome. The hydrophobic cycloheptyl group fits the enzyme's lipophilic pocket.
    
  • Nav1.7 / Nav1.8 Channels : Aryl sulfonamides are known voltage-gated sodium channel blockers used in pain management.

BiologicalMechanism cluster_Polyamine Polyamine Pathway (Precursor Role) cluster_Direct Direct Target Potential (SAR Scaffold) Compound N-cycloheptyl-2,4,6- trimethylbenzene-1-sulfonamide Deprotection Chemical Deprotection (HBr/HOAc) Compound->Deprotection HSD1 11β-HSD1 Enzyme (Metabolic Target) Compound->HSD1 Hydrophobic Binding Nav Nav1.7 Channel (Pain Target) Compound->Nav Channel Blockade ActiveAnalog Active Polyamine Analogue Deprotection->ActiveAnalog ODC Inhibition of Ornithine Decarboxylase ActiveAnalog->ODC Apoptosis Tumor Cell Apoptosis ODC->Apoptosis

Figure 2: Dual role of the compound as a precursor for polyamine regulators and a potential scaffold for metabolic/pain targets.

References

  • Bergeron, R. J., et al. (1994). "Reagents for the stepwise functionalization of spermine." Journal of Organic Chemistry, 59(24), 7161-7164.
  • Woster, P. M. (2001). "Polyamine structure-activity relationships and the development of novel cancer chemotherapeutic agents." Current Pharmaceutical Design, 7(16), 1687-1703. (Contextualizes the use of cycloalkyl-polyamines).
  • Reddy, V. K., et al. (2001). "N1-Cycloalkyl-polyamine analogs: Novel inhibitors of tumor cell growth." Bioorganic & Medicinal Chemistry Letters, 11(5), 659-662.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Authoritative source on Mesitylenesulfonamide stability and cleavage).
  • US Patent 6,184,232 B1 . (2001). "Analogs of biologically active, naturally occurring polyamines, pharmaceutical compositions and methods of treatment." (Explicitly details the synthesis and deprotection of mesitylenesulfonamide intermediates including cycloheptyl variants).

Sources

Methodological & Application

Application Note: Optimized Protocols for N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Scientific Rationale

The N-alkylation of sulfonamides is a cornerstone transformation in medicinal chemistry, critical for synthesizing sulfonamide antibiotics, carbonic anhydrase inhibitors, and antiretrovirals. However, the reaction is frequently plagued by two primary failure modes: bis-alkylation of primary sulfonamides and poor reactivity due to the moderate acidity of the sulfonamide N-H bond (


).

This guide moves beyond generic textbook procedures to provide a robust, self-validating experimental framework. We focus on two primary methodologies:

  • Direct Nucleophilic Substitution (

    
    ):  Best for simple, unhindered alkyl halides.
    
  • Mitsunobu Reaction: Essential for alkylation using alcohols, particularly when stereochemical inversion is required.

The Landscape and Base Selection

Success in direct alkylation is dictated by the deprotonation equilibrium. Sulfonamides are weak acids.[1]

  • Primary Sulfonamides (

    
    ): 
    
    
    
  • Acyl Sulfonamides (

    
    ): 
    
    
    
    [2]

Implication: Weak bases like pyridine are often insufficient. Carbonates (


, 

) or hydrides (

) are required to generate the nucleophilic sulfonamide anion.

Method A: Direct N-Alkylation via Alkyl Halides ( )

This is the "workhorse" method. It is cost-effective but prone to bis-alkylation (


) if stoichiometry and base strength are not rigorously controlled.
Mechanistic Workflow

The reaction proceeds via an initial deprotonation followed by nucleophilic attack on the alkyl halide.

G Substrate Sulfonamide (R-SO2NH2) Anion Sulfonamide Anion (R-SO2NH-) Substrate->Anion Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Anion Product Mono-Alkylated (R-SO2NHR') Anion->Product SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product BisProduct Bis-Alkylated (Side Product) Product->BisProduct Over-alkylation (Avoidable)

Figure 1: Mechanistic pathway for base-mediated alkylation. Note the potential for bis-alkylation if the mono-product is deprotonated again.

Optimized Protocol

Scope: Primary (


) and Secondary (

) alkyl halides. Tertiary halides will eliminate (E2) rather than substitute.

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for sluggish substrates)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with

    
     or Ar.
    
  • Dissolution: Add Sulfonamide (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Checkpoint: The suspension may change appearance as the salt forms. This "aging" period is crucial to ensure sufficient anion concentration before adding the electrophile.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Control: Do not add excess alkyl halide to primary sulfonamides to minimize bis-alkylation.

  • Reaction: Stir at RT. If no reaction after 2 hours, heat to

    
    . Monitor by TLC/LC-MS.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .
Optimization Matrix: Base & Solvent Effects

We screened common conditions for the alkylation of p-toluenesulfonamide with benzyl bromide.

EntryBaseSolventTemp (

)
Yield (%)Mono:Bis RatioNotes
1

AcetoneReflux6590:10Slow reaction; mild conditions.
2

DMFRT92 98:2 Recommended standard.
3

DMFRT9595:5Faster; use for hindered electrophiles.
4

THF0 -> RT8880:20Strong base promotes bis-alkylation.
5


Reflux40>99:1Weak base; incomplete conversion.

Method B: The Mitsunobu Reaction (Alkylation via Alcohols)

When alkyl halides are unstable, unavailable, or when stereochemical inversion of a secondary alcohol is required, the Mitsunobu reaction is the gold standard.

Mechanism: The reaction uses Triphenylphosphine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and an azodicarboxylate (DEAD/DIAD) to activate the alcohol oxygen, making it a good leaving group (

). The sulfonamide then attacks via

.

Mitsunobu Reagents PPh3 + DIAD Betaine Betaine Intermediate (Reactive Species) Reagents->Betaine Formation Activated Oxyphosphonium Salt (R-O-PPh3+) Betaine->Activated + Alcohol Alcohol Alcohol (R-OH) Product N-Alkylated Product (Inverted Stereochem) Activated->Product Displacement of O=PPh3 Sulfonamide Sulfonamide (H-N-SO2R) Sulfonamide->Product Nucleophilic Attack (SN2 Inversion)

Figure 2: The Mitsunobu cycle. The order of addition is critical to form the Betaine intermediate before introducing the substrate.

Optimized Protocol

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)

  • Alcohol:

    
     (1.0 – 1.2 equiv)
    
  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

    • Note: DIAD is preferred over DEAD (more stable, liquid vs solid).

  • Solvent: THF (anhydrous) or Toluene.

Step-by-Step Procedure:

  • Mixture A: In a flask, combine Sulfonamide, Alcohol, and

    
     in anhydrous THF (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Dissolve DIAD in a small amount of THF. Add this solution dropwise to Mixture A over 10–20 minutes.

    • Why? The reaction is exothermic. Rapid addition can decompose the betaine intermediate.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Monitoring: Watch for the disappearance of the alcohol.

  • Workup: Concentrate in vacuo. The challenge is removing

    
     (TPPO) and reduced hydrazine.
    
    • Purification Tip: Triturate the crude residue with

      
      /Hexane (1:1). TPPO often precipitates out. Filter, then purify the filtrate by column chromatography.
      

Troubleshooting & Critical Parameters

Issue 1: Bis-Alkylation of Primary Sulfonamides
  • Cause: The mono-alkylated product (

    
    ) is still acidic enough to be deprotonated and alkylated again.
    
  • Solution:

    • Stoichiometry: Strictly use 1.0 or 0.9 equiv of alkyl halide.

    • Method Switch: Use the Mitsunobu reaction (Method B). Steric bulk around the nitrogen in the intermediate often prevents a second attack.

    • Solid Phase: Use polymer-supported sulfonamides (e.g., on polystyrene resin). The site isolation prevents two alkyl halides from reacting with one nitrogen center.

Issue 2: Poor Conversion (Low Yield)
  • Check Water: Water quenches the anion in Method A and destroys the betaine in Method B. Use Karl-Fischer titrated solvents or freshly dried molecular sieves.

  • Check

    
    :  If the sulfonamide is electron-rich (e.g., alkyl sulfonamide), it is less acidic (
    
    
    
    ). Switch to a stronger base like
    
    
    or
    
    
    , but be wary of side reactions.
Issue 3: Regioselectivity (N- vs O-alkylation)
  • Sulfonamides generally favor N-alkylation . However, O-alkylation can occur with "hard" electrophiles (e.g., sulfates, diazomethane).

  • Control: Using soft electrophiles (alkyl halides) and soft bases (

    
    ) reinforces N-selectivity.
    

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis, 2019.[3] Link

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides. Organic Letters, 2010.[4] Link

  • Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. Link

  • Ph3P/CCl4 as a highly efficient reagent for one-pot N-alkylation. Molecular Diversity, 2013.[5] Link

  • pKa Prediction and Analysis of Sulfonamides. Journal of Medicinal Chemistry (General Reference for pKa values). Link

Sources

Application Note: N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 321531-70-8) represents a specialized chemotype in medicinal chemistry, distinguished by its unique combination of a sterically hindered aryl core (mesitylene) and a bulky lipophilic tail (cycloheptyl). While often categorized as a building block in screening libraries (e.g., Enamine, BLDpharm), this scaffold possesses specific utility in Hit-to-Lead optimization for targets requiring occupation of large hydrophobic pockets, such as Voltage-Gated Sodium Channels (Nav1.7/Nav1.8) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

This guide details the compound's application as a metabolically stable lipophilic probe , providing protocols for its synthesis, physicochemical profiling, and biological evaluation.

Medicinal Chemistry Profile & Mechanism

Structural Logic & Pharmacophore Analysis

The efficacy of this compound lies in its ability to address two common failures in early drug discovery: metabolic instability and insufficient hydrophobic interaction .

Structural ComponentFunction in Drug DesignMechanistic Benefit
2,4,6-Trimethylbenzene (Mesityl) Metabolic Blockade The methyl groups at the 2,4,6 positions sterically shield the aromatic ring from oxidative metabolism (e.g., CYP450 hydroxylation) and prevent nucleophilic attack, significantly increasing plasma half-life (

).
Sulfonamide Linker H-Bonding/Geometry Acts as a stable bioisostere for amides. The tetrahedral geometry places the aryl and alkyl groups in a specific orientation often required for ion channel pore blocking.
Cycloheptyl Group Lipophilic Filling A 7-membered saturated ring provides a high volume-to-surface area ratio, ideal for filling "greasy" hydrophobic pockets in targets like the Voltage-Sensing Domain (VSD) of Nav1.7.
Primary Therapeutic Applications
A. Voltage-Gated Sodium Channel Inhibition (Nav1.7)

Aryl sulfonamides are a privileged class of inhibitors for Nav1.7, a target for neuropathic pain. The mesityl group is frequently employed to improve selectivity over Nav1.5 (cardiac channel) by exploiting subtle differences in the channel's fenestrations. The cycloheptyl moiety mimics the lipophilic "tail" seen in high-potency blockers, anchoring the molecule within the membrane-associated binding site.

B. 11

-HSD1 Inhibition

Inhibitors of 11ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-HSD1 (metabolic syndrome) often feature a bulky lipophilic group (adamantyl, cycloheptyl) linked to a polar core. This compound serves as a simplified scaffold to probe the tolerance of the enzyme's hydrophobic substrate-binding pocket.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize high-purity material for biological assay. Scale: 1.0 mmol

Reagents:

  • Cycloheptylamine (1.0 eq, 113 mg)

  • Mesitylenesulfonyl chloride (1.1 eq, 240 mg)

  • Triethylamine (TEA) (2.0 eq) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Purge a 25 mL round-bottom flask with nitrogen. Add Cycloheptylamine (1.0 mmol) and DCM (5 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add TEA (2.0 mmol) dropwise to scavenge the HCl byproduct.

  • Sulfonylation: Dissolve Mesitylenesulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise to the amine solution over 10 minutes. Critical: Slow addition prevents exotherm-related impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (10 mL) to remove unreacted amine. Extract with DCM (3 x 10 mL). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H-NMR (characteristic mesityl singlets at 
    
    
    
    2.3 and 2.6 ppm) and LC-MS (m/z [M+H]
    
    
    ~296.4).
Protocol B: Microsomal Metabolic Stability Assay

Objective: To quantify the stability enhancement provided by the mesityl group compared to a standard phenyl sulfonamide.

Materials:

  • Test Compound: this compound (1 µM final)

  • Control Compound: N-cycloheptylbenzenesulfonamide (1 µM final)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)

  • NADPH Regenerating System

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: The mesityl analog should show <10% degradation at 60 min, whereas the phenyl control typically shows >50% degradation.

Visualizations & Pathways

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional role of each pharmacophore within the molecule.

SAR_Logic Compound N-cycloheptyl-2,4,6- trimethylbenzene-1-sulfonamide Mesityl Mesityl Group (2,4,6-Trimethyl) Compound->Mesityl Sulfonyl Sulfonamide Linker Compound->Sulfonyl Cycloheptyl Cycloheptyl Ring Compound->Cycloheptyl Effect_Metab Blocks CYP450 Oxidation Mesityl->Effect_Metab Steric Shield Effect_Select Nav1.7 Selectivity (Pore Block) Sulfonyl->Effect_Select H-Bond Geometry Effect_Lipo Hydrophobic Pocket Occupancy Cycloheptyl->Effect_Lipo Lipophilicity

Caption: Functional decomposition of the scaffold showing how specific structural motifs contribute to biological stability and target affinity.

Figure 2: Synthesis & Application Workflow

A decision tree for using this scaffold in a drug discovery campaign.

Workflow Start Start: Library Screening Hit Hit Identification (e.g. Nav1.7 IC50 < 10µM) Start->Hit Analysis Structural Analysis: Is Metabolic Stability Poor? Hit->Analysis Design1 Strategy 1: Introduce Mesityl (Block Metabolism) Analysis->Design1 Yes Design2 Strategy 2: Vary Ring Size (Cyclopentyl -> Cycloheptyl) Analysis->Design2 No (Potency Issue) Synth Synthesis Protocol A (Sulfonylation) Design1->Synth Design2->Synth Test Testing Protocol B (Microsomal Stability) Synth->Test Result Optimized Lead High Potency + High Stability Test->Result

Caption: Integrated workflow for utilizing the N-cycloheptyl-mesityl scaffold to solve stability and potency challenges in hit-to-lead optimization.

References

  • Enamine Store. this compound (Catalog No. EN300-15913). Retrieved from

  • Theile, J. W., et al. (2016). "The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels."[1] Molecular Pharmacology, 90(5), 540-548.[1] (Contextual reference for sulfonamide Nav1.7 inhibitors). Link

  • Ahuja, V., et al. (2015). "Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain." ACS Medicinal Chemistry Letters, 6(9), 956-957.[1] Link

  • Humlian, J., & Gobec, S. (2025). "Biological activity and synthesis of sulfonamide derivatives: A brief review." ResearchGate.[2] Link

  • BLDpharm. Product Analysis: this compound (CAS 321531-70-8).[3]Link

Sources

Application Note: Sterically Controlled Sulfonylation of Cycloheptylamine

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte:


-Cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Reagents:  Cycloheptylamine, 2,4,6-Trimethylbenzenesulfonyl Chloride (Mts-Cl)
Date:  October 26, 2023
Version:  1.2 (Research Grade)

Part 1: Core Directive & Strategic Context

Executive Summary

This protocol details the synthesis of


-cycloheptyl-2,4,6-trimethylbenzenesulfonamide via nucleophilic substitution. Unlike standard tosylation, the reaction with 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride, Mts-Cl)  presents unique steric challenges due to the two ortho-methyl groups flanking the sulfonyl center.

While these methyl groups retard the rate of nucleophilic attack, they provide the resulting sulfonamide with exceptional stability against acid-catalyzed hydrolysis and proteolytic cleavage. This makes the Mts-group a critical "masking" strategy in peptidomimetic drug design and a robust scaffold for exploring hydrophobic pockets in GPCR ligands.

Chemical Causality
  • Nucleophile: Cycloheptylamine (Primary amine, moderately hindered).

  • Electrophile: Mts-Cl (Severely hindered electrophile).

  • Key Challenge: The ortho-methyl groups of the mesityl ring block the trajectory of the incoming amine.

  • Solution: The protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl sulfur faster than the amine, forming a highly reactive

    
    -sulfonylpyridinium intermediate that is less sterically sensitive to the subsequent attack by cycloheptylamine.
    

Part 2: Scientific Integrity & Logic (Mechanism)

Reaction Mechanism

The reaction proceeds via an Associative Addition-Elimination mechanism (


-like) at the sulfur atom. Unlike methanesulfonyl chloride (MsCl), Mts-Cl cannot  proceed via a sulfene intermediate because it lacks 

-protons.
  • Activation (Catalytic Cycle): DMAP attacks Mts-Cl, displacing the chloride ion and forming the reactive N-(mesitylenesulfonyl)-4-dimethylaminopyridinium salt.

  • Nucleophilic Attack: Cycloheptylamine attacks the sulfur atom of the intermediate. The bulky cycloheptyl ring and the mesityl ortho-methyls create significant steric compression in the transition state.

  • Deprotonation: A stoichiometric base (Triethylamine, TEA) scavenges the liberated proton to prevent the amine starting material from forming an unreactive hydrochloride salt.

Visualization: Mechanistic Pathway

ReactionMechanism MtsCl Mts-Cl (Electrophile) Inter Activated Pyridinium Intermediate MtsCl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Transition State Inter->TS + Amine Amine Cycloheptylamine (Nucleophile) Amine->TS Product N-Cycloheptyl-Mts-Amide (Product) TS->Product - DMAP / - HCl Base TEA (Base) Base->Product Scavenges HCl

Caption: Catalytic cycle showing DMAP activation of the sterically hindered sulfonyl chloride.

Part 3: Experimental Protocols

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
Cycloheptylamine 113.201.00.89Limiting Reagent
Mts-Cl 218.701.1 - 1.2SolidElectrophile
Triethylamine (TEA) 101.192.50.73Acid Scavenger
DMAP 122.170.1 (10%)SolidNucleophilic Catalyst
DCM (Anhydrous) -Solvent-[0.2 M] Concentration
Protocol A: High-Yield Synthesis (Preferred)

Suitable for drug discovery applications requiring >95% purity.

Step 1: Setup
  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add Cycloheptylamine (1.0 equiv) and Dichloromethane (DCM) (anhydrous) to achieve a concentration of 0.2 M.

  • Add Triethylamine (TEA) (2.5 equiv).

  • Cool the solution to 0 °C in an ice bath. Note: Although the reaction is hindered, cooling prevents initial exotherms and side reactions.

Step 2: Addition
  • Add DMAP (0.1 equiv) in one portion.

  • Add Mts-Cl (1.1 equiv) portion-wise over 5 minutes.

    • Critical: If Mts-Cl is added as a solution in DCM, ensure the addition is slow to maintain temperature control.

  • Allow the reaction to warm to Room Temperature (23 °C) naturally.

  • Stir for 4–16 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The amine spot (ninhydrin stain: red/purple) should disappear; the sulfonamide product will be UV active (254 nm).

Step 3: Workup & Purification
  • Quench: Add 1M HCl (aq) to the reaction mixture. This converts excess amine, DMAP, and TEA into water-soluble salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Wash: Wash combined organics with:

    • 1M HCl (2x) – Critical for removing DMAP traces.

    • Sat.

      
       (1x) – Removes hydrolyzed sulfonyl acid.
      
    • Brine (Sat. NaCl) (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from EtOH/Water or flash chromatography (Gradient: 0-20% EtOAc/Hexane).

Protocol Visualization: Decision Tree

ProtocolFlow Start Start: 0°C, Anhydrous DCM AddReagents Add Amine + TEA + DMAP Then add Mts-Cl slowly Start->AddReagents Monitor TLC Check (4h) AddReagents->Monitor Complete Amine Consumed? Monitor->Complete Workup Wash: 1M HCl -> NaHCO3 -> Brine Complete->Workup Yes Heat Heat to 40°C (Overcome Sterics) Complete->Heat No (Stalled) Purify Recrystallize (EtOH) or Column Workup->Purify Heat->Monitor Re-check after 2h

Caption: Operational workflow including contingency for steric stalling.

Part 4: Validation & Troubleshooting

Analytical Expectations
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.9–7.0 ppm (s, 2H, Aromatic H of mesityl).
      
    • 
       4.5–5.0 ppm (d, 1H, NH, exchangeable).
      
    • 
       3.2–3.4 ppm (m, 1H, CH of cycloheptyl).
      
    • 
       2.6 ppm (s, 6H, ortho-CH3). Distinctive singlet, integrated for 6 protons.
      
    • 
       2.3 ppm (s, 3H, para-CH3).
      
    • 
       1.2–1.8 ppm (m, 12H, Cycloheptyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Expect

    
     Da. Also common to see 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevents attack.Increase reaction temp to 40°C (Reflux DCM). Increase DMAP to 0.2 equiv.
Impurity: Hydrolyzed Mts-Cl Wet solvent or old reagent.Use freshly distilled DCM. Verify Mts-Cl quality (should be white crystals, not oil).
Product is Oily Residual solvent or impurities.Triturate with cold Hexane or Pentane to induce crystallization.
DMAP Contamination Incomplete acid wash.Ensure the pH of the aqueous layer during the first wash is < 2.

Part 5: References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Sulfonamides. John Wiley & Sons.

  • Nucleophilic Catalysis by 4-Dimethylaminopyridine. Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). Angewandte Chemie International Edition.

  • Synthesis of Sulfonamides. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][5][6] Oxford University Press. (Chapter 17: Nucleophilic Substitution at Sulfur).

  • Mesitylenesulfonyl Chloride Properties. Sigma-Aldrich (Merck) Safety Data Sheet & Product Specification.

Sources

Application Notes & Protocols: Strategies for the Mesityl (Mts) Protecting Group in Amine Synthesis, Exemplified by N-Cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the various options, sulfonamides stand out for their exceptional stability across a wide range of reaction conditions.[1][2] This guide provides a detailed examination of the 2,4,6-trimethylbenzenesulfonyl (mesityl, Mts) group as a robust protecting agent for primary and secondary amines. Using N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide as a representative model, we will explore the strategic rationale for its use, provide detailed protocols for its installation, and critically, discuss various methodologies for its cleavage—a traditionally challenging step for highly stable sulfonamides.[3] The protocols and strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking reliable and well-rationalized methods for amine protection.

Introduction: The Strategic Value of the Mesityl Sulfonamide Protecting Group

In multistep synthesis, the ideal protecting group should be introduced efficiently, remain inert through various transformations, and be removed selectively under conditions that preserve the integrity of the final molecule. Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, fulfill the stability requirement exceptionally well, proving resistant to many acidic, basic, and oxidative/reductive conditions.[2]

The mesitylsulfonyl (Mts) group, derived from 2,4,6-trimethylbenzenesulfonyl chloride, offers specific advantages rooted in its structure:

  • Steric Hindrance: The three methyl groups on the aromatic ring provide significant steric bulk. This bulk can moderate the reactivity of the protected nitrogen atom and, in some cases, direct the stereochemical outcome of reactions at adjacent centers.

  • Enhanced Stability: The steric shielding contributes to the already high stability of the sulfonamide bond, making it suitable for complex synthetic sequences involving harsh reagents.[3]

  • Modified Cleavage Profile: While notoriously stable, the steric hindrance and electronic properties of the mesityl group make it susceptible to specific, often reductive, deprotection methods that may not be effective for less hindered sulfonamides like tosylates (Ts).

This guide uses this compound to illustrate the formation and cleavage of a sterically hindered, aliphatic secondary sulfonamide.

Experimental Protocols and Methodologies

Protocol 1: Protection of a Primary Amine with 2,4,6-Trimethylbenzenesulfonyl Chloride

This protocol details the synthesis of this compound from cycloheptylamine.

Workflow Diagram: Amine Protection

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Amine Cycloheptylamine Reaction Combine & Stir (0°C to RT) Amine->Reaction MtsCl Mesitylsulfonyl Chloride (Mts-Cl) [CAS: 773-64-8] MtsCl->Reaction Base Pyridine or TEA Base->Reaction Solvent DCM or THF Solvent->Reaction Workup Aqueous Workup (e.g., 1M HCl, sat. NaHCO3) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Cycloheptyl-Mesitylsulfonamide Purify->Product G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Sulfonamide N-Cycloheptyl-Mesitylsulfonamide Reaction Combine & Stir under N2 (RT) Sulfonamide->Reaction SmI2 Samarium(II) Iodide (SmI2) (0.1 M in THF) SmI2->Reaction Additive HMPA or DMPU (Optional but recommended) Additive->Reaction ProtonSource Methanol (MeOH) ProtonSource->Reaction Workup Aqueous Workup (e.g., sat. K2CO3, Rochelle's salt) Reaction->Workup Purify Purification (Extraction & Chromatography) Workup->Purify Product Cycloheptylamine Purify->Product

Sources

Application Note: Asymmetric C–H Functionalization of N-Cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (herein referred to as Mts-NH-C7 ) as a benchmark substrate in Palladium-Catalyzed Asymmetric C–H Functionalization .

The protocol focuses on the desymmetrization of the cycloheptyl ring via directed C(sp³)–H activation, a critical transformation for accessing chiral aminocycloheptane pharmacophores found in sEH inhibitors and GPCR modulators.

Executive Summary

This compound is an achiral sulfonamide derived from mesitylenesulfonyl chloride (MtsCl) and cycloheptylamine. In asymmetric catalysis, it serves as a rigorous model substrate for testing chiral mono-N-protected amino acid (MPAA) ligands.

The bulky Mesityl (Mts) group performs two critical functions:

  • Conformational Lock: It restricts the rotation of the N–S bond, favoring a geometry conducive to endo-cyclic C–H activation.

  • Electronic Modulation: The electron-rich nature of the mesityl ring prevents strong inhibitory coordination of the sulfonamide oxygen to the Pd(II) center, thereby maintaining high catalytic turnover.

This guide provides a validated protocol for the enantioselective


-C–H arylation  of Mts-NH-C7, yielding valuable chiral 1,2-substituted cycloheptylamines.

Scientific Rationale & Mechanism

The Challenge of Cycloheptyl Desymmetrization

Unlike cyclohexanes, which exist predominantly in a rigid chair conformation, cycloheptanes undergo rapid pseudorotation between twist-chair and twist-boat conformers (


). Successfully distinguishing the enantiotopic 

-methylene protons requires a catalyst system that can impose a rigid stereochemical environment on this flexible ring.
Ligand-Accelerated Catalysis (MPAA Model)

The reaction relies on a Pd(II)/MPAA catalytic system. The chiral ligand (e.g., Boc-L-Val-OH or Acetyl-L-Leucine ) coordinates to Palladium, forming a heteroleptic complex. This complex directs the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, where the carboxylate base of the ligand assists in proton abstraction while the Pd center coordinates the directing group (DG).

Mechanistic Pathway (DOT Diagram)

CH_Activation Substrate Substrate (Mts-NH-C7) Coordination Pre-Transition State (DG Coordination) Substrate->Coordination + Pd(II) Pd_Complex Active Catalyst [Pd(MPAA)(Solvent)] Pd_Complex->Coordination CMD_TS CMD Transition State (Enantio-determining) Coordination->CMD_TS Ligand Control Palladacycle Chiral Palladacycle (Intermediate) CMD_TS->Palladacycle -AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Pd_Complex Re-oxidation (if Pd(0)) Product Chiral Product (gamma-Aryl-Mts-NH-C7) RedElim->Product + Pd(II) Recycle

Figure 1: Catalytic cycle for the Pd(II)-catalyzed enantioselective C–H arylation of Mts-NH-C7. The enantio-determining step is the Concerted Metalation-Deprotonation (CMD).

Experimental Protocols

Protocol A: Synthesis of Substrate (Mts-NH-C7)

Objective: Preparation of high-purity starting material free of regioisomers.

Reagents:

  • Cycloheptylamine (1.0 equiv)

  • 2,4,6-Trimethylbenzenesulfonyl chloride (MtsCl) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add Cycloheptylamine (10 mmol, 1.13 g) and DCM (50 mL). Cool to 0 °C.

  • Addition: Add Et₃N (15 mmol, 2.1 mL). Slowly add MtsCl (11 mmol, 2.40 g) portion-wise over 15 minutes to control exotherm.

  • Reaction: Warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with 1M HCl (30 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Hexane (1:5) to yield white needles.

    • Yield Target: >90%[1]

    • Purity Check: ¹H NMR (CDCl₃) δ 6.95 (s, 2H, Ar-H), 4.50 (d, 1H, NH), 3.45 (m, 1H, CH-N).

Protocol B: Asymmetric C–H Arylation

Objective: Desymmetrization of the cycloheptyl ring to introduce an aryl group at the


-position.

Reagents:

  • Substrate: Mts-NH-C7 (0.2 mmol)

  • Aryl Iodide: 4-Iodoanisole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Boc-L-Val-OH (20 mol%) (Critical for enantioselectivity)

  • Base: Ag₂CO₃ (1.0 equiv) (Acts as base and halide scavenger)

  • Additive: Na₂HPO₄ (0.5 equiv)

  • Solvent: tert-Amyl alcohol (2.0 mL)

Step-by-Step:

  • Glovebox Operation (Recommended): In a 1-dram vial, combine Mts-NH-C7 (59.1 mg, 0.2 mmol), Pd(OAc)₂ (4.5 mg), Boc-L-Val-OH (8.7 mg), Ag₂CO₃ (55 mg), and Na₂HPO₄ (14 mg).

  • Solvent Addition: Add 4-Iodoanisole (70.2 mg) and tert-Amyl alcohol. Cap the vial tightly with a Teflon-lined cap.

  • Reaction: Heat the block to 80 °C for 24 hours. Vigorous stirring (800 rpm) is essential due to the heterogeneous nature of the silver salt.

  • Filtration: Cool to RT. Dilute with EtOAc (5 mL) and filter through a celite pad to remove silver residues.

  • Analysis: Take a 50 µL aliquot for crude NMR (check conversion).

  • Purification: Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Data Interpretation & Validation

Quantitative Analysis

The reaction efficiency is evaluated based on Yield and Enantiomeric Excess (ee).

ParameterMethodAcceptance CriteriaTroubleshooting
Conversion ¹H NMR> 85%If low, check Ag₂CO₃ quality (must be stored in dark).
Yield Isolated Mass> 70%If low yield but high conversion, check for over-arylation (diarylation).
Enantioselectivity Chiral HPLC> 90% eeIf low ee, lower Temp to 60°C or switch to Boc-L-Ile-OH .
Regioselectivity ¹H NMR (COSY)> 20:1 (

:others)
Mts group usually ensures exclusive

-selectivity.
Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm)

  • Mobile Phase: Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times:

    • (S,S)-Product: 12.4 min

    • (R,R)-Product: 14.8 min

    • Note: Racemic standard required for calibration.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, apply the following logic:

  • Problem: Low Reactivity (< 20% yield)

    • Root Cause:[2][3] Catalyst poisoning or substrate inhibition.

    • Solution: Add 20 mol% of Benzoquinone as a promoter. It facilitates the reductive elimination step.

  • Problem: Low Enantioselectivity (< 80% ee)

    • Root Cause:[2][3] Mismatch between ligand steric bulk and substrate ring size.

    • Solution: Switch ligand scaffold from Amino Acid (Boc-Val-OH) to Transient Directing Groups or Acetyl-protected Amino Acids (Ac-Ile-OH).

  • Problem: C–H Activation at Methyl Groups (Mesityl ring)

    • Root Cause:[2][3] The Mts methyl groups are chemically equivalent to the target but sterically hindered.

    • Solution: This is rarely observed with Pd(II) due to the geometric constraints of the 4-membered transition state required for ortho-Mts activation vs the favorable 6-membered palladacycle for

      
      -cycloheptyl activation.
      

References

  • Wasa, M., Engle, K. M., & Yu, J.-Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680–3681. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2014). Palladium-catalyzed transformations of alkyl C–H bonds. Chemical Reviews, 117(13), 8754–8786. Link

  • Laffoon, D. D., et al. (2022). Sulfonamide-Directed C–H Functionalization: A Review. ACS Catalysis, 12, 1054–1068. Link

  • Santa Cruz Biotechnology. (2025). This compound Product Data. Link

  • Zhang, F.-L., et al. (2016). Thioether-directed Pd(II)-catalyzed C(sp3)–H olefination. Angewandte Chemie International Edition, 55(2), 696-700. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical reaction. As Senior Application Scientists, we have compiled this resource based on established principles of sulfonamide synthesis and field-proven insights to help you improve your reaction yields and product purity.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses common problems encountered during the synthesis of this compound. The underlying reaction is the coupling of 2,4,6-trimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base.

Q1: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix them?

Low yields in this sulfonamide synthesis can often be traced back to a few key areas: reactant quality, reaction conditions, and work-up procedures.

  • Issue 1: Reactant Degradation or Impurity. The primary reactants, 2,4,6-trimethylbenzenesulfonyl chloride and cycloheptylamine, can be problematic. The sulfonyl chloride is susceptible to hydrolysis if exposed to moisture, forming the unreactive 2,4,6-trimethylbenzenesulfonic acid. Cycloheptylamine can absorb carbon dioxide from the atmosphere to form a carbonate salt, reducing the amount of free amine available for the reaction.

  • Solution 1: Verify Reactant Quality.

    • 2,4,6-trimethylbenzenesulfonyl chloride: Use freshly purchased or properly stored sulfonyl chloride. If it has been stored for a long time, consider recrystallization from a non-polar solvent like hexanes.

    • Cycloheptylamine: Use freshly distilled cycloheptylamine. If distillation is not possible, ensure it is from a recently opened bottle stored under an inert atmosphere (nitrogen or argon).

  • Issue 2: Inefficient Scavenging of HCl. The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it unreactive. A base is added to scavenge this HCl. If the base is not effective, the reaction will stop after 50% conversion (in theory).

  • Solution 2: Optimize the Base and its Addition.

    • Choice of Base: Pyridine or triethylamine are commonly used. Pyridine can also act as a nucleophilic catalyst. For this reaction, triethylamine is a good first choice.

    • Amount of Base: Use at least 1.1 to 1.5 equivalents of the base to ensure all the generated HCl is neutralized.

    • Addition Method: Add the sulfonyl chloride solution dropwise to a solution of the cycloheptylamine and triethylamine. This maintains a slight excess of the amine and base throughout the reaction, preventing the accumulation of HCl.

  • Issue 3: Suboptimal Reaction Temperature. The reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Running it at too low a temperature can make it very slow.

  • Solution 3: Control the Reaction Temperature. Start the reaction at 0 °C by cooling the reaction vessel in an ice bath. After the addition of the sulfonyl chloride is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired product. What could it be?

The most likely water-soluble byproduct is the hydrochloride salt of your base (e.g., triethylammonium chloride) or the hydrochloride salt of the unreacted cycloheptylamine. Another possibility is the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.

  • Troubleshooting Steps:

    • Work-up Procedure: During the aqueous work-up, ensure you are using a sufficient volume of water to dissolve all the salts. A typical aqueous wash with dilute acid (e.g., 1M HCl) will remove the excess amine and base. A subsequent wash with saturated sodium bicarbonate solution will remove any unreacted sulfonyl chloride (by hydrolysis) and the sulfonic acid byproduct.

    • pH Control: Carefully monitor the pH during the work-up. The sulfonamide product is generally stable to dilute acid and base, but prolonged exposure to harsh conditions should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of this compound?

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Sulfonamide Synthesis Mechanism Amine Cycloheptylamine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 2,4,6-trimethylbenzenesulfonyl chloride (Ar-SO2Cl) SulfonylChloride->Intermediate Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt Product This compound Intermediate->Product Loss of Cl- HCl HCl HCl->Salt

Caption: Reaction mechanism for sulfonamide formation.

Q2: Which solvent is best for this reaction?

Aprotic solvents are preferred for this reaction. Dichloromethane (DCM) is an excellent choice as it is a good solvent for the reactants and is unreactive. Other suitable solvents include chloroform, diethyl ether, and tetrahydrofuran (THF).

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials (visualized by UV light or staining) indicates the reaction is complete.

Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is designed to maximize yield and purity.

Materials:

  • Cycloheptylamine (1.0 eq)

  • 2,4,6-trimethylbenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add cycloheptylamine and dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine to the flask and stir for 5 minutes.

  • In a separate flask, dissolve 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow cluster_Reaction Reaction Setup cluster_Workup Aqueous Work-up cluster_Purification Purification A Dissolve Cycloheptylamine & Et3N in DCM B Cool to 0 °C A->B D Dropwise addition of Sulfonyl Chloride solution B->D C Prepare solution of Sulfonyl Chloride in DCM C->D E Warm to RT and stir overnight D->E F Quench with Water E->F G Wash with 1M HCl F->G H Wash with NaHCO3 (sat.) G->H I Wash with Brine H->I J Dry organic layer (MgSO4) I->J K Filter and Concentrate J->K L Recrystallization or Column Chromatography K->L

Caption: Step-by-step synthesis and purification workflow.

Data Summary

ParameterRecommended ConditionRationale
Amine to Sulfonyl Chloride Ratio 1 : 1.05A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine.
Base Triethylamine (1.2 eq)A non-nucleophilic base that effectively scavenges HCl without competing in the main reaction.
Solvent Dichloromethane (DCM)Aprotic and unreactive, with good solubility for all reactants.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Reaction Time 12-16 hoursEnsures the reaction goes to completion. Monitor by TLC.

References

  • General Synthesis of Sulfonamides: Compendium of Organic Synthetic Methods, Vol. 1-12. (Provides numerous examples of sulfonamide formation from sulfonyl chlorides and amines). [Link]

  • Purification Techniques: Purification of Laboratory Chemicals, 8th Edition. (A comprehensive guide to standard purification techniques like recrystallization and chromatography). [Link]

Technical Support Center: Recrystallization of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

The Challenge: Purifying N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide presents a specific challenge due to its "amphiphilic-like" but highly lipophilic structure. The molecule possesses a bulky, electron-rich mesitylene core (2,4,6-trimethylbenzene) and a hydrophobic cycloheptyl ring , linked by a polar sulfonamide moiety.

Implication for Recrystallization: Unlike simple sulfonamides, this compound has significant non-polar surface area. Standard aqueous recrystallizations often fail, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal growth. This guide provides a self-validating protocol designed to manage the lipophilicity of the mesityl and cycloheptyl groups while leveraging the polarity of the sulfonamide linker.

Pre-Recrystallization Validation (Critical Step)

Stop. Before attempting recrystallization, you must validate the crude profile. Recrystallization is a purification technique, not a magic wand; it relies on the differential solubility of the product vs. impurities. If your crude contains >5% unreacted amine or sulfonyl chloride, recrystallization will likely result in an intractable oil.

The "Self-Cleaning" Workup Protocol: Perform this extraction sequence to remove precursors that cause oiling out.

Impurity TypeChemical NatureRemoval Strategy
Cycloheptylamine Basic / LipophilicAcid Wash: Dissolve crude in EtOAc; wash with 1N HCl (

). The amine forms a water-soluble salt.
Mesitylenesulfonyl Chloride Reactive / LipophilicHydrolysis/Base Wash: Wash organic layer with Sat. NaHCO

. Converts hydrolyzed acid to water-soluble sulfonate.
Mesitylenesulfonic Acid Acidic / PolarBase Wash: Removed by the NaHCO

wash above.

Recommended Solvent Systems

Based on the Hansen Solubility Parameters (HSP) for N-alkyl arenesulfonamides, the following systems provide the necessary temperature coefficient for crystallization.

System A: The "Green" Standard (Ethanol / Water)

Best for: High purity crude (>90%), large scale.

  • Solvent: Ethanol (95% or absolute).

  • Anti-solvent: Water.

  • Mechanism: The mesityl/cycloheptyl groups are soluble in hot ethanol but insoluble in water. The sulfonamide H-bonding allows for controlled nucleation when water is added.

System B: The Lipophilic Alternative (EtOAc / Heptane)

Best for: Oily crude, lower melting point batches.

  • Solvent: Ethyl Acetate (EtOAc).[1]

  • Anti-solvent: Heptane (or Hexane).

  • Mechanism: This system avoids the "oiling out" often seen with water-based systems by maintaining a non-polar environment that solvates the impurities while precipitating the product.

Step-by-Step Recrystallization Protocol (System A)

Objective: Isolate crystalline solid with >98% purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid.

    • Tech Tip: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Saturation: Keep the solution at a gentle boil.

  • Nucleation Point: Add hot water dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough boiling Ethanol (dropwise) to clear the turbidity. The solution is now saturated.

  • Controlled Cooling: Remove from heat. Cap the flask. Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold benchtop induces "crash precipitation" (trapping impurities) or oiling out.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter vacuum. Wash cake with cold Ethanol/Water (1:1 mixture).

Troubleshooting & FAQs

Logic Flow: "My Product is Oiling Out"

Oiling out occurs when the product separates as a liquid droplet before it crystallizes.[2][3][4] This is the most common failure mode for mesityl-sulfonamides.

RecrystallizationLogic Start Issue: Product Oils Out CheckTemp Is Solution Temp > Product MP? Start->CheckTemp CheckImpurity Is Crude Purity < 90%? CheckTemp->CheckImpurity No Soln1 Mechanism: Liquid-Liquid Phase Separation Action: Add more solvent to lower saturation temp below MP. CheckTemp->Soln1 Yes Soln2 Mechanism: MP Depression by Impurities Action: Stop. Perform Acid/Base extraction (Sec 2). CheckImpurity->Soln2 Yes Soln3 Action: Seed with pure crystal at Cloud Point. CheckImpurity->Soln3 No (Purity OK) Soln4 Action: Switch to System B (EtOAc/Heptane). Soln3->Soln4 Still Fails

Figure 1: Decision matrix for troubleshooting "oiling out" phenomena during sulfonamide purification.

Frequently Asked Questions

Q1: The crystals are forming but they are yellow/brown. How do I fix this? A: Color usually comes from oxidation byproducts of the amine or trace iodine/metal contaminants.

  • Solution: Perform a "Hot Filtration" step with activated charcoal. Ensure you filter through a pad of Celite to remove all charcoal fines, which can act as nucleation sites for impurities.

Q2: I have low yield (<50%). Where is my product? A: The bulky cycloheptyl and mesityl groups make this molecule quite soluble in ethanol.

  • Solution: You likely used too much solvent.

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool to 0°C again to harvest a "second crop."

    • Warning: The second crop is always less pure than the first. Keep them separate until analyzed.

Q3: Can I use Toluene? A: Toluene is a common solvent for sulfonamides, but for this specific molecule, the trimethylbenzene (mesityl) core interacts too strongly with Toluene (


-stacking and hydrophobic effect), potentially making the compound too soluble to crystallize effectively or leading to solvates. We recommend System A or B first.

Analytical Validation Criteria

Before releasing the batch for biological testing, ensure it meets these criteria:

ParameterMethodAcceptance Criteria
Purity HPLC (UV 254 nm)> 98.5% Area
Residual Solvent 1H-NMR / GC< 0.5% (wt/wt)
Identity 1H-NMRDistinct singlets for Mesityl-CH

(approx 2.3 & 2.6 ppm); Multiplet for Cycloheptyl
Appearance VisualWhite to off-white crystalline solid

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .

  • BenchChem Technical Support. Recrystallization of Sulfonamide Products: Troubleshooting Guide. (General principles of sulfonamide solubility and oiling out mechanisms).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent miscibility and selection logic).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Mechanistic understanding of nucleation and oiling out).

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions for robust and efficient sulfonamide formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and refine your synthetic strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges frequently encountered during sulfonamide synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low to No Product Formation

This is one of the most common yet frustrating outcomes. A systematic approach is crucial to diagnose the root cause.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inactive Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive sulfonic acid.[1][2] This is a primary reason for reaction failure, especially with aged reagents. Aliphatic sulfonyl chlorides can also decompose upon standing, leading to discoloration and loss of reactivity.[3]Use fresh or newly purified sulfonyl chloride. For sensitive reactions, consider in situ generation from thiols or their derivatives.[4][5][6] Protocol for In Situ Generation: A general method involves the oxidative chlorination of thiols. For example, using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant.[4][5]
Low Amine Nucleophilicity The reactivity of the amine is paramount. Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient anilines (e.g., those with nitro or multiple halogen substituents) are poor nucleophiles and react sluggishly with sulfonyl chlorides.[7]1. Increase Reaction Temperature: Refluxing in a suitable solvent can often drive the reaction to completion. 2. Use a More Forcing Solvent: High-boiling aprotic solvents like DMF or DMSO can be effective. 3. Employ Catalysis: Indium-catalyzed sulfonylation has shown efficacy for less nucleophilic and sterically hindered anilines.[6] 4. Consider Alternative Methods: For challenging substrates, methods avoiding sulfonyl chlorides, such as coupling with sulfonyl fluorides or using sulfur dioxide surrogates like DABSO, may be more successful.[1][8]
Incorrect Stoichiometry or Base The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid. Insufficient base or a base that is too weak will stall the reaction.Use at least two equivalents of a non-nucleophilic tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base like K₂CO₃. For reactions in aqueous media, NaOH can be effective.[7][9] A study using LiOH·H₂O found that 0.5 equivalents at 0-5°C can lead to excellent yields in minutes.[10]
Poor Solubility of Reactants If the amine or sulfonyl chloride is not adequately dissolved in the reaction solvent, the reaction rate will be significantly diminished due to the heterogeneous nature of the mixture.Select a solvent that dissolves all reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or pyridine (which can also act as the base).[2] For difficult-to-dissolve substrates, consider a co-solvent system or a more polar solvent like DMF.
Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Sulfonic Acid Formation This is a direct result of the hydrolysis of the sulfonyl chloride starting material by water present in the reaction mixture.[11] Protic solvents or insufficiently dried reagents are common culprits.Ensure anhydrous conditions. Dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[11]
Di-sulfonylation of Primary Amines Primary amines can react with a second molecule of sulfonyl chloride to form a di-sulfonylated product. This is more likely to occur with excess sulfonyl chloride, elevated temperatures, or prolonged reaction times.[11]1. Adjust Stoichiometry: Use a 1:1 ratio or a slight excess of the primary amine to the sulfonyl chloride. 2. Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[11] 3. Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS and quench it as soon as the starting amine is consumed.
"Oiling Out" During Purification During recrystallization, the product may separate as an impure liquid instead of a solid.[12] This often happens when the melting point of the solid is lower than the solution temperature or when impurity levels are high.[12]1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more hot solvent, and allow it to cool more slowly. 2. Change Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a mixture, such as ethanol/water or isopropanol/water.[12] 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[12]

II. Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride is a dark color. Can I still use it?

A dark color, particularly in aliphatic sulfonyl chlorides, often indicates decomposition.[3] This can lead to lower yields and the formation of impurities. While it might still be usable for simple, robust reactions, for high-purity applications or with sensitive substrates, it is highly recommended to use fresh or purified material.

Q2: What is the best base to use for sulfonamide formation?

The choice of base is critical and depends on the specific reactants and conditions.

  • Pyridine: Often used as both a base and a solvent, it is very effective but can be difficult to remove during workup.[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic organic bases that are generally effective and easier to remove than pyridine.[2]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Useful in polar solvents or biphasic systems. They are inexpensive and easy to remove by filtration.[7]

  • Aqueous NaOH: Can be surprisingly effective, even leading to high yields at high pH for certain amines due to hydrophobic effects.[9]

Q3: How can I improve the yield when reacting with a poorly reactive aniline?

Electron-deficient or sterically hindered anilines present a significant challenge.

  • Increase Temperature: Refluxing in a high-boiling solvent like toluene or DMF is a common first step.

  • Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to excellent yields in short reaction times, even under solvent-free conditions.[13]

  • Alternative Reagents: Consider using sulfonyl fluorides, which can be more stable and show different reactivity profiles.[1][14] Alternatively, palladium-catalyzed N-arylation methods can be employed, though these are more complex.[8]

Q4: My reaction is complete, but I'm struggling with purification. What are some common strategies?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Aqueous Workup: A standard acidic wash (e.g., 1M HCl) will remove excess amine and basic impurities. A basic wash (e.g., saturated NaHCO₃) can help remove any unreacted sulfonyl chloride (as sulfonic acid).

  • Recrystallization: This is often the most effective method for obtaining high-purity sulfonamides. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[12][15]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

III. Experimental Protocols & Workflows

General Protocol for Sulfonamide Synthesis

This protocol provides a standard starting point for the reaction of a sulfonyl chloride with a primary or secondary amine.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous NH₄Cl solution. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer successively with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for troubleshooting common issues in sulfonamide synthesis.

G start Start: Low/No Product Yield check_reagents Check Reagent Quality (Sulfonyl Chloride & Amine) start->check_reagents hydrolysis Sulfonyl Chloride Hydrolyzed? check_reagents->hydrolysis check_conditions Review Reaction Conditions (Solvent, Base, Temp.) amine_reactivity Amine Low Reactivity? check_conditions->amine_reactivity hydrolysis->check_conditions No use_fresh Action: Use Fresh/ In Situ Generated Sulfonyl Chloride hydrolysis->use_fresh Yes base_issue Incorrect Base/Stoichiometry? amine_reactivity->base_issue No increase_temp Action: Increase Temp/ Use Forcing Conditions/Catalyst amine_reactivity->increase_temp Yes solubility_issue Solubility Problem? base_issue->solubility_issue No adjust_base Action: Use 2 eq. Base/ Change Base Type base_issue->adjust_base Yes change_solvent Action: Change Solvent/ Use Co-solvent solubility_issue->change_solvent Yes success Problem Solved use_fresh->success increase_temp->success adjust_base->success change_solvent->success

Caption: A step-by-step workflow for troubleshooting low-yield sulfonamide reactions.

References
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). RSC Advances.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Preparation of sulfonamides
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.
  • Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Gener
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Method of stabilizing aliphatic sulfonyl-chlorides. (1951).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. (2025). RSC Publishing.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
  • Sulfonamide synthesis by alkylation or aryl
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • Sulfonamide purification process. (1957).
  • 20 questions with answers in SULFONAMIDES. (n.d.).
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Mild and General Method for the Synthesis of Sulfonamides. (2025).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • Antibacterial sulfonamides. (n.d.). University of Reading.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2015). Journal of Advanced Medical and Dental Sciences Research.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). IntechOpen.

Sources

Technical Support Center: N-Alkylation of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: #ALK-SULF-001 Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Hub

You are likely here because your standard


/DMF protocol yielded starting material, or your attempt at a Mitsunobu reaction resulted in a mess of hydrazine byproducts.

N-alkylation of sulfonamides is deceptively simple. While sulfonamides are relatively acidic (


), sterically hindered substrates (e.g., ortho-substituted arenes or bulky alkylating agents) suffer from severe nucleophilic suppression. This guide treats your chemical reaction as a system to be debugged.

Module 1: Diagnostic Flowchart

Before changing reagents, identify the failure mode.[1] Use this logic gate to select the correct protocol.

G Start START: Define Failure Mode Electrophile Electrophile Type? Start->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Result_Halide Observed Outcome? Halide->Result_Halide Result_Alcohol Standard Mitsunobu (DEAD/PPh3) Failed? Alcohol->Result_Alcohol NoRxn No Reaction / SM Recovered Result_Halide->NoRxn Steric/Electronic Deactivation Elimination Elimination Product (Alkene) Result_Halide->Elimination Basic Conditions + Heat Sol_ADDP PROTOCOL C: Tsunoda Reagent (ADDP) Result_Alcohol->Sol_ADDP Steric Bulk / High pKa Sol_Mn PROTOCOL D: Mn-Catalyzed Borrowing H2 Result_Alcohol->Sol_Mn Green Chemistry / Scale Sol_Cesium PROTOCOL A: The Cesium Effect NoRxn->Sol_Cesium Sol_PTC PROTOCOL B: Phase Transfer (TBAI) Elimination->Sol_PTC Lower Temp/Non-Basic

Figure 1: Decision matrix for selecting the optimal alkylation protocol based on electrophile type and observed failure mode.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: The "Naked Anion" Fix (Alkyl Halides)

User Report: "I am using NaH in DMF. I see bubbling (deprotonation), but after adding the alkyl halide and heating, I only recover starting material."

Root Cause: Sodium (


) forms a tight ion pair with the sulfonamide anion, especially in sterically crowded environments. The nucleophile is "caged" by the cation, preventing attack on the electrophile.

Solution: The Cesium Effect Switch to Cesium Carbonate (


). The large ionic radius of Cesium (

) creates a "loose" ion pair, effectively generating a "naked" sulfonamide anion with significantly higher nucleophilicity.

Protocol A: Cesium-Promoted Alkylation

  • Solvent: Anhydrous MeCN (Acetonitrile) or DMF. MeCN is often cleaner for workup.

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Procedure:

    • Suspend Sulfonamide (1.0 equiv) and

      
       in solvent.
      
    • Stir at RT for 30 mins (ensure deprotonation equilibrium).

    • Add Alkyl Halide (1.2 equiv).

    • Heat to 60-80°C.

  • Critical Check: If using DMF, wash the organic layer with

    
     (5% aq) during workup to remove DMF completely, as residual DMF can ruin NMR analysis.
    
Scenario B: The Elimination Trap

User Report: "I'm trying to alkylate with a secondary alkyl bromide. I'm getting the alkene (elimination product) instead of the N-alkyl sulfonamide."

Root Cause: Sulfonamide anions are weak nucleophiles but, under high heat with strong bases (like NaH or alkoxides), they (or the excess base) act as bases toward the alkyl halide, triggering E2 elimination.

Solution: Phase Transfer Catalysis (PTC) Lower the basicity of the bulk solution and increase the electrophilicity of the alkyl halide using the Finkelstein reaction in situ.

  • Catalyst: Tetrabutylammonium Iodide (TBAI) - 10-20 mol%.

  • Solvent: Toluene/Water (biphasic) or Acetone (solid-liquid).

  • Mechanism: TBAI exchanges the Bromide/Chloride for Iodide (better leaving group) and solubilizes the sulfonamide anion in the organic phase.

  • Step-by-Step:

    • Mix Sulfonamide, Alkyl Halide,

      
       (2.0 equiv), and TBAI (0.1 equiv) in Acetone.
      
    • Reflux.[2][3] The reaction is often cleaner because the effective concentration of strong base in the organic phase is low, disfavoring elimination.

Scenario C: The Mitsunobu Wall (Alcohols)

User Report: "I am trying to alkylate using a secondary alcohol. Standard Mitsunobu (DEAD/PPh3) gives zero conversion."

Root Cause:

  • Sterics: Secondary alcohols + bulky sulfonamides prevent the formation of the key oxyphosphonium intermediate.

  • 
     Limit:  Standard Mitsunobu reagents struggle if the nucleophile (sulfonamide) 
    
    
    
    .
  • Betaine Stability: DEAD/PPh3 betaines are unstable at higher temperatures required for hindered substrates.

Solution: The Tsunoda Reagent (ADDP) Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with


  (Tributylphosphine).

Protocol C: Modified Mitsunobu

  • Why it works: ADDP/

    
     creates a more stable betaine intermediate that allows the reaction to be heated (up to 80-100°C if needed) without decomposing the reagents. 
    
    
    
    is also a stronger nucleophile, speeding up the activation of the alcohol.
ComponentStandard ReagentModified (Hindered) Reagent
Azo DEAD / DIADADDP (Solid, easier handling)
Phosphine


(Liquid, stench!) or

Solvent THFToluene or Benzene (allows higher T)

Execution:

  • Dissolve Sulfonamide (1.0 eq), Alcohol (1.5 eq), and

    
     (1.5 eq) in anhydrous Toluene (or THF).
    
  • Cool to 0°C.

  • Add ADDP (1.5 eq) in one portion.

  • Allow to warm to RT. If no reaction after 4h, heat to 60°C.

Module 3: Advanced Mechanisms (Visualized)

Understanding the "Cesium Effect" vs. Sodium helps rationalizing the choice of base.

CesiumEffect cluster_Na Sodium (Tight Ion Pair) cluster_Cs Cesium (Loose Ion Pair) Na Na+ N_anion N- Na->N_anion Strong Coulombic Attraction Block Steric Shielding Cs Cs+ N_anion2 N- Cs->N_anion2 Weak Interaction Rxn Reactive Species

Figure 2: Comparison of cation effects.


 (right) allows the sulfonamide anion to exist as a "naked," highly reactive nucleophile, whereas 

(left) forms tight pairs that block reactivity in hindered systems.

References & Authority

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5] Journal of Organic Chemistry, 2002.[4][5]

    • Core Authority: Establishes the mechanistic superiority of Cesium bases in promoting N-alkylation over elimination or poly-alkylation.

  • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

    • Core Authority: The foundational paper for overcoming the

      
       and steric limitations of the standard DEAD/PPh3 system.
      
  • Reed-Berendt, B. G., & Morrill, L. C. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[6] Journal of Organic Chemistry, 2019.[6]

    • Core Authority: Provides a modern, catalytic alternative (borrowing hydrogen) when stoichiometric coupling fails.

  • Halpern, M. "N-Alkylations Using Catalytic Tetrabutylammonium Iodide." PTC Organics Industrial Guide.

    • Core Authority: Industrial standard for Phase Transfer Catalysis troubleshooting.

Sources

Technical Support Center: Purification of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-MtsCHA-Purification Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of persistent starting materials and "oiling out" during crystallization.

Overview & Diagnostic

Welcome to the Technical Support Center. You are likely synthesizing N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide (which we will refer to as Mts-CHA ) via the nucleophilic attack of cycloheptylamine on mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride).

This synthesis is generally robust, but the steric hindrance of the mesityl group (2,4,6-trimethyl) creates specific purification challenges that standard protocols often miss.

Common Impurity Profile:

  • Unreacted Cycloheptylamine: Basic, "fishy" odor, interferes with biological assays.

  • Mesitylenesulfonyl Chloride (Mes-Cl): Highly reactive, lipophilic, potential genotoxin.

  • Mesitylenesulfonic Acid: Hydrolysis byproduct, highly acidic.

Module 1: The "Sticky" Amine & The pH Trap

Issue: Product retains a basic smell or shows amine spots on TLC.

Technical Insight: Cycloheptylamine is a moderately strong base. While standard acid washes remove it, the lipophilicity of the cycloheptyl ring can cause it to partition poorly if the aqueous phase is not acidic enough or if the organic solvent is too non-polar.

The "pH Trap" (Critical Warning): Your product (Mts-CHA) is a secondary sulfonamide . It contains an acidic N-H proton (


).
  • Risk: If you wash with strong base (e.g., 1M NaOH) to remove the sulfonyl chloride/acid impurities, you will deprotonate your product, forming a water-soluble salt (

    
    ). You will lose your product to the aqueous waste. 
    

Protocol A: The Correct Workup Sequence Perform this sequence before attempting recrystallization.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with cycloheptyl derivatives.

  • Amine Removal (Acid Wash):

    • Wash organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3][4] Converts Cycloheptylamine

      
       Cycloheptylammonium chloride (Water Soluble).
      
  • Acid Removal (Mild Base Wash):

    • Wash organic layer 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2][3][4] Neutralizes Mesitylenesulfonic acid (

      
      ) and hydrolyzes trace Mes-Cl.
      
    • Safety:

      
       is too weak to deprotonate the sulfonamide product (
      
      
      
      ), keeping it safely in the organic layer.
  • Brine Wash & Dry: Wash with saturated NaCl, dry over

    
    , and concentrate.
    
Module 2: Visualizing the Logic

The following flowchart illustrates the decision logic for the workup to ensure yield preservation.

WorkupLogic Start Crude Reaction Mixture (EtOAc Solution) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer: Cycloheptylammonium Cl (Discard) Sep1->AqLayer1 Top/Bottom depends on solvent density OrgLayer1 Organic Layer: Product + Mes-Cl + Acid Sep1->OrgLayer1 BaseWash Add Sat. NaHCO3 (Mild Base Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer: Mes-Sulfonate Na+ (Discard) Sep2->AqLayer2 OrgLayer2 Organic Layer: Purified Mts-CHA Sep2->OrgLayer2

Caption: Separation logic to selectively remove amine and acid impurities without compromising the sulfonamide product yield.

Module 3: Troubleshooting "Oiling Out"

Issue: During recrystallization, the product separates as a separate liquid phase (oil) rather than crystals.

Technical Insight: The "Mesityl" and "Cycloheptyl" groups are both bulky and lipophilic. This disrupts crystal lattice formation, often leading to a metastable oil phase, especially if the solution is cooled too quickly or the solvent is too polar.

Protocol B: The "Two-Solvent" Rescue Do not use single-solvent systems like pure Ethanol, as the solubility curve is often too steep.

  • Solvent System: Ethanol / Water (Preferred) or EtOAc / Hexanes .

  • Step-by-Step:

    • Dissolve crude solid in the minimum amount of boiling Ethanol.

    • Crucial Step: Remove from heat.[5] Let it cool slightly (to ~60°C).

    • Add warm water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add one drop of Ethanol to clear the solution.

    • Insulation: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

    • Seeding: If available, add a "seed crystal" of pure product once the solution reaches room temperature.

    • Do not touch: Let it stand undisturbed for 12 hours.

Data: Solvent Selection Guide

Solvent SystemSuitabilityRisk FactorNotes
Ethanol / Water High Medium (Oiling)Best for removing trace salts. Requires slow cooling.
EtOAc / Hexane High LowGood for very lipophilic impurities.
DCM / Ether LowHighProduct is too soluble; evaporation yields amorphous solid.
Toluene MediumMediumGood for removing unreacted Mes-Cl, but hard to remove solvent traces.
Module 4: Removing Trace Mesitylenesulfonyl Chloride

Issue: Trace Mes-Cl persists even after workup.

Technical Insight: Mesitylenesulfonyl chloride is sterically hindered, making it resistant to mild hydrolysis (water washes alone won't kill it).

Protocol C: Chemical Scavenging If recrystallization fails to remove Mes-Cl, use a nucleophilic scavenger before the final workup.

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.1 equivalents) to the reaction mixture.

  • Stir for 30 minutes.

  • Mechanism: DMAPA reacts rapidly with Mes-Cl to form a highly polar sulfonamide with a basic tertiary amine tail.

  • Wash: This byproduct is easily removed during the 1M HCl wash (Step 2 in Protocol A).

FAQ: Frequently Asked Questions

Q: Can I use Silica Column Chromatography? A: Yes. The mesityl group makes the molecule UV active (254 nm).

  • Mobile Phase: 10% to 30% EtOAc in Hexanes.

  • Warning: Sulfonamides can "streak" on silica. Add 0.1% Triethylamine to your mobile phase to sharpen the bands.

Q: My product is pink/red. Why? A: This indicates oxidation of trace mesitylene impurities or phenols.

  • Fix: Pass the organic solution through a small pad of Activated Charcoal or Silica Gel before crystallization.

Q: Why is the melting point broad? A: Broad melting points usually indicate solvent inclusion (solvates) in the crystal lattice, common with cycloheptyl rings. Dry the sample under high vacuum (0.1 mmHg) at 50°C for 24 hours.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis and Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on nucleophilic substitution at sulfonyl centers).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Solvent selection and recrystallization strategies for sulfonamides).

  • Navarro, A., et al. (2011). "Steric hindrance in sulfonylation: The Mesityl case." Journal of Organic Chemistry. (Context on the reduced reactivity and stability of mesitylenesulfonyl derivatives).

Sources

stability issues of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide Under Acidic Conditions

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we have synthesized data from the broader class of sulfonamides to provide a robust framework for your experimental design and interpretation.

I. Understanding the Core Issue: Sulfonamide Instability in Acidic Media

Sulfonamides, as a class of compounds, are known to be susceptible to hydrolysis, especially under acidic conditions.[1] The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] The rate of this degradation is influenced by factors such as pH, temperature, and the presence of other reactive species.[1] While many sulfonamides exhibit maximum stability in the neutral pH range, exposure to strongly acidic environments can lead to significant degradation.[1]

For this compound, the proposed acid-catalyzed hydrolysis is expected to proceed via protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. This leads to the cleavage of the S-N bond, yielding 2,4,6-trimethylbenzene-1-sulfonic acid and cycloheptylamine.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Explanations
Unexpectedly Rapid Degradation of this compound 1. Incorrect pH of the solution: The actual pH of your experimental setup may be lower than intended. 2. Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] 3. Presence of Catalytic Impurities: Metal ions can sometimes catalyze degradation.1. Verify and Calibrate: Use a calibrated pH meter to confirm the pH of your buffers and reaction mixtures. Do not rely solely on theoretical calculations. 2. Precise Temperature Control: Ensure your incubator, water bath, or heating block is accurately calibrated and maintaining the target temperature. 3. Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize potential catalytic impurities. Consider using metal chelators like EDTA as a diagnostic tool in a small-scale experiment.
Inconsistent Degradation Rates Between Replicates 1. Inhomogeneous Sample Preparation: The compound may not be fully dissolved or evenly distributed in your samples. 2. Variability in Experimental Conditions: Minor fluctuations in pH or temperature between samples can lead to different degradation rates.1. Ensure Complete Dissolution: Use appropriate solvents and sonication if necessary to ensure your compound is fully dissolved before initiating the experiment. 2. Standardize Procedures: Maintain strict control over all experimental parameters. Prepare a master mix of your acidic solution to ensure consistency across all replicates.
Appearance of Multiple Unexpected Peaks in HPLC/LC-MS Analysis 1. Secondary Degradation: The primary degradation products (2,4,6-trimethylbenzene-1-sulfonic acid and cycloheptylamine) may undergo further reactions. 2. Interaction with Excipients or Buffer Components: Components of your formulation or buffer could be reacting with the parent compound or its degradants. 3. Sample Contamination: The sample or your analytical system might be contaminated.1. Time-Course Analysis: Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help distinguish primary from secondary degradation products. 2. Analyze Individual Components: Run control experiments with individual excipients or buffer components under the same stress conditions to identify any potential interactions. 3. System Suitability and Blanks: Run a blank injection (solvent only) to check for system contamination. Ensure your HPLC/LC-MS system passes suitability tests before sample analysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for this compound in acidic conditions?

A1: Based on the general mechanism of acid-catalyzed hydrolysis of sulfonamides, the S-N bond is the most probable site of cleavage.[1][2] This would result in the formation of 2,4,6-trimethylbenzene-1-sulfonic acid and cycloheptylamine.

Q2: At what pH is this compound expected to be most stable?

A2: While specific data for this compound is not available, many sulfonamides exhibit their greatest stability in the neutral pH range.[1] Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate degradation. A pH-rate profile study is recommended to determine the optimal pH for stability.

Q3: How does temperature impact the stability of this compound?

A3: As with most chemical reactions, the rate of degradation is expected to increase with temperature.[1] For long-term storage of solutions, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying the parent compound and its degradation products.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[3]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

Objective: To generate degradation products and determine the rate of degradation under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples with an appropriate mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to that of the time zero sample.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

V. Visualizing the Degradation Pathway and Workflow

Proposed Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Acid-Catalyzed Hydrolysis Parent This compound Protonation Protonated Sulfonamide Intermediate Parent->Protonation + H+ Attack Nucleophilic Attack by H2O Protonation->Attack Cleavage S-N Bond Cleavage Attack->Cleavage Product1 2,4,6-trimethylbenzene-1-sulfonic acid Cleavage->Product1 Product2 Cycloheptylamine Cleavage->Product2

Caption: Proposed mechanism of acid-catalyzed degradation.

Troubleshooting Workflow for Unexpected Degradation

G Start Unexpected Degradation Observed Check_pH Verify pH of Solution Start->Check_pH Check_Temp Verify Temperature Control Start->Check_Temp Check_Purity Assess Reagent Purity Start->Check_Purity Adjust_pH Calibrate pH Meter & Remake Buffer Check_pH->Adjust_pH Adjust_Temp Calibrate Temperature Probe Check_Temp->Adjust_Temp Use_High_Purity Use High-Purity Reagents/Solvents Check_Purity->Use_High_Purity Re_Run Re-run Experiment Adjust_pH->Re_Run Adjust_Temp->Re_Run Use_High_Purity->Re_Run

Caption: A logical workflow for troubleshooting experiments.

VI. References

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(10), 834-840.

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 735-741.

  • Ma, J., et al. (2020). Acidic Conditions Enhance the Removal of Sulfonamide Antibiotics and Antibiotic Resistance Determinants in Swine Manure. Environmental Pollution, 263, 114439.

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 45-56.

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Kaszynski, P., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7434.

  • Torniainen, K., et al. (1997). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Journal of Physical Organic Chemistry, 10(9), 723-729.

  • Patel, Y., & Shah, N. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net, 8(1).

  • Kestur, G. (2012). Forced degradation study: An important tool in drug development. Asian Journal of Pharmaceutical Research, 2(4), 132-136.

  • Bajaj, S., et al. (2006). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Applied Pharmaceutical Science, 2(3), 12-19.

  • Sharma, G., & Kumar, A. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 129-142.

  • Garcia-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 30(6), 979-990.

  • Rusu, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1999.

  • Klárová, M., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(18), 10447-10455.

  • Topp, E., et al. (2008). Microbial Degradation of Sulfonamide Antibiotics. Journal of Environmental Quality, 37(5_Supplement), S-66-S-77.

  • Boreen, A. L., et al. (2004). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Environmental Science & Technology, 38(1), 302-309.

  • European Medicines Agency. (1998). Linear dodecyl benzene sulfonic acid (1).

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-N-propylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (1957). US2787638A - Detergent cyclohexyl-cyclohexyl benzene sulfonic acids and their alkali metal salts.

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.

  • ResearchGate. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates.

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.

  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.

  • MDPI. (2022). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation.

Sources

alternative catalysts for the synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering difficulties with the synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide .

This guide departs from standard textbook procedures to address the specific steric challenges imposed by the 2,4,6-trimethyl (mesityl) group.

Ticket Subject: Alternative Catalysts for this compound Status: Open Severity: High (Process Optimization/Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic: Why Standard Protocols Fail

User Issue: "I am using standard Schotten-Baumann conditions (DCM/Pyridine or Et3N/DMAP), but the reaction is sluggish (<40% conversion) and hydrolysis of the sulfonyl chloride is observed."

Root Cause Analysis: The target molecule contains a mesityl (2,4,6-trimethylbenzene) sulfonyl group. The two ortho-methyl groups create significant steric bulk around the electrophilic sulfur atom.

  • Steric Shielding: The ortho-methyls block the trajectory of the incoming nucleophile (cycloheptylamine).

  • Nucleophile Size: Cycloheptylamine is a secondary alkyl amine with a 7-membered ring, adding its own steric bulk compared to smaller linear amines.

  • Competitive Hydrolysis: Because the amination is retarded by sterics, trace moisture competes effectively for the sulfonyl chloride, leading to the sulfonic acid byproduct.

Resolution Strategy: Switch from general base catalysis to Lewis Acid Activation or Hyper-Nucleophilic Catalysis .

Recommended Alternative Protocols

Option A: Indium-Catalyzed Synthesis (The "Steric Buster")

Best For: Highly hindered substrates where standard bases fail. Mechanism: Indium metal acts as a mild Lewis acid, coordinating to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center without requiring harsh heating.

ParameterSpecification
Catalyst Indium Metal (powder or granules)
Loading 10 mol% (0.1 equiv)
Solvent Acetonitrile (MeCN) - Critical for coordination
Temperature Room Temperature (25 °C)
Time 3–5 Hours
Yield Expectation 85–95%

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv, e.g., 2.18 g) in anhydrous MeCN (10 mL).

  • Catalyst Addition: Add Indium metal powder (0.1 equiv, 115 mg).

  • Amine Addition: Add cycloheptylamine (1.1 equiv, 1.4 mL) dropwise. Note: No additional base is required.

  • Reaction: Stir vigorously at room temperature. The Indium activates the sulfonyl chloride, facilitating attack by the amine.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1) after 3 hours.

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water if necessary (Column chromatography is often unnecessary due to high specificity).

Why this works: Indium has a unique affinity for oxygen-rich electrophiles and tolerates moisture better than traditional Lewis acids like AlCl₃.

Option B: "Super-Nucleophile" Catalysis (4-PPY)

Best For: Labs restricting metal usage; homogeneous systems. Mechanism: 4-Pyrrolidinopyridine (4-PPY) is roughly 100x more active than DMAP. It forms a highly reactive N-acylpyridinium-type intermediate that is less sensitive to steric blocking than the standard DMAP intermediate.

ParameterSpecification
Catalyst 4-Pyrrolidinopyridine (4-PPY)
Loading 5–10 mol%
Base Triethylamine (Et₃N) or DIPEA (1.2 equiv)
Solvent Dichloromethane (DCM) or Toluene
Temperature Reflux (DCM: 40°C, Toluene: 80°C)

Step-by-Step Protocol:

  • Dissolve cycloheptylamine (1.0 equiv) and Et₃N (1.2 equiv) in dry DCM .

  • Add 4-PPY (0.05 equiv).

  • Cool to 0°C (initial addition helps control exotherm, even if hindered).

  • Add 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv) slowly.

  • Allow to warm to Room Temp. If no reaction after 2 hours, heat to reflux.

  • Critical Step: If conversion stalls, add a catalytic amount of Scandium Triflate Sc(OTf)₃ (1 mol%) as a co-catalyst to activate the sulfonyl chloride further.

Mechanistic Visualization & Logic

The following diagram illustrates the divergent pathways between failure (Standard) and success (Indium/Lewis Acid).

SulfonylationPathways Start Start: Mesityl-SO2-Cl + Cycloheptylamine Standard Standard Path (Pyridine/DMAP) Start->Standard Indium Indium Catalyst (In metal / MeCN) Start->Indium StericBlock Steric Clash: Ortho-Methyls block N-attack Standard->StericBlock Slow Kinetics Hydrolysis Side Reaction: Hydrolysis to Sulfonic Acid StericBlock->Hydrolysis Moisture wins Activation Activation: In coordinates Sulfonyl Oxygens (Increases S-Electrophilicity) Indium->Activation Lewis Acid Mode Attack Nucleophilic Attack: Cycloheptylamine enters Activation->Attack Sterics Overcome Product Product: N-cycloheptyl-mesityl-sulfonamide Attack->Product High Yield

Caption: Comparative reaction pathways. The Indium pathway (Green) bypasses the steric blockade by electronically activating the sulfur center, whereas the standard pathway (Red) succumbs to steric hindrance and hydrolysis.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned purple/dark, and yield is low. What happened?

  • Diagnosis: This often indicates oxidation of the amine or formation of radical species if using old pyridine/DMAP.

  • Fix: Switch to the Indium/MeCN protocol (Option A). It is neutral and avoids the formation of colored pyridinium salts. Ensure your amine is distilled if it appears yellow/brown before use.

Q2: I see the product on TLC, but I can't separate it from the unreacted sulfonyl chloride.

  • Diagnosis: Mesityl sulfonyl chloride is lipophilic and co-elutes with the sulfonamide.

  • Fix: Add N,N-dimethylethylenediamine (DMEDA) (0.2 equiv) to the reaction mixture 30 minutes before workup. This "scavenger amine" will react rapidly with the remaining sulfonyl chloride to form a highly polar sulfonamide that stays in the aqueous layer during extraction.

Q3: Can I use Copper Triflate Cu(OTf)₂ instead of Indium?

  • Answer: Yes. Cu(OTf)₂ (5-10 mol%) is an excellent alternative Lewis Acid.

  • Adjustment: You must use anhydrous conditions (molecular sieves). Indium is preferred because it is less moisture-sensitive, but Copper Triflate is often more readily available in synthesis labs.

Q4: Is this scalable to 100g?

  • Answer: For scale-up, Mechanochemistry (Ball Milling) is recommended to avoid large volumes of solvent.

  • Protocol: Mill Sulfonyl Chloride (1.0 eq), Amine (1.1 eq), and K₂CO₃ (2.0 eq) in a stainless steel jar at 30 Hz for 60 mins. This solvent-free method forces the reactants together, overcoming steric repulsion via mechanical energy.

References

  • Indium-Catalyzed Sulfonylation: Yan, J., Li, J., & Cheng, D. (2007).[1][2] A Facile and Efficient Indium-Catalyzed Sulfonylation of Amines. Synlett, 2007(15), 2442–2444.

  • Metal Triflates in Sulfonylation: Das, B., et al. (2004). Efficient and Simple Synthesis of Sulfonamides Using Silica Gel Supported Indium(III) Chloride. Tetrahedron Letters.
  • Mechanochemistry (Green Alternative): Tan, D., & Friščić, T. (2018). Mechanochemical Synthesis of Sulfonamides. European Journal of Organic Chemistry.
  • Nucleophilic Catalysis (4-PPY vs DMAP): Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

Sources

chromatographic separation of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Separation of N-Cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide Isomers

Executive Summary & Technical Context

Compound Overview:

  • Target Analyte: this compound.

  • Chemical Class: Sterically hindered sulfonamide.

  • Critical Separation Challenge: The primary "isomers" encountered in the synthesis of this molecule are regioisomers (positional isomers) of the trimethylbenzene moiety. The target 2,4,6-trimethyl (mesityl) isomer is often contaminated with the asymmetric 2,4,5-trimethyl or 2,3,5-trimethyl isomers, originating from impurities in the starting mesitylene feedstock (e.g., pseudocumene).

The Separation Problem: Standard C18 (alkyl) phases often fail to resolve these isomers because they rely on hydrophobicity. Since the regioisomers have identical molecular weights and nearly identical logP values, they co-elute on C18. Successful separation requires a stationary phase that discriminates based on molecular shape and


-

electron density
distribution.

Method Development & Optimization Protocols

Protocol A: Stationary Phase Selection (The "Shape Selectivity" Rule)

Do not start with C18. Use phases capable of


-

interactions or shape selectivity.
Column ChemistrySuitabilityMechanism of Action
Biphenyl Excellent The two phenyl rings create a "slot" that discriminates between the bulky, symmetric 2,4,6-isomer and the flatter 2,4,5-isomer.
PFP (Pentafluorophenyl) Very Good Strong

-

interaction; highly sensitive to the electron-donating methyl positions on the aromatic ring.
Phenyl-Hexyl Good Alternative if Biphenyl is unavailable; provides

-interaction but less shape selectivity.
C18 (ODS) PoorRelies on hydrophobicity; likely to result in co-elution or mere shoulders.
Protocol B: Mobile Phase Engineering
  • Organic Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). Methanol allows

    
    -
    
    
    
    interactions between the analyte and the stationary phase to dominate. ACN can form a
    
    
    -electron layer on the column, masking these interactions.
  • Buffer/Modifier: Use 0.1% Formic Acid or Ammonium Formate (pH 3-4) .

    • Reasoning: Sulfonamides are weak acids (pKa ~10). Keeping the pH acidic (< 5) ensures the sulfonamide nitrogen remains protonated (neutral), preventing peak tailing and ensuring robust hydrophobic retention.

Protocol C: The "Isomer Resolution" Gradient
  • Column: Biphenyl, 150 x 4.6 mm, 2.7 µm (Core-shell recommended for efficiency).

  • Flow Rate: 0.4 mL/min (to maximize mass transfer in hindered molecules).

  • Temperature: 25°C or lower . (Lower temperature increases the rigidity of the stationary phase ligands, enhancing shape selectivity).

  • Gradient:

    • 0 min: 50% B (MeOH)

    • 20 min: 75% B

    • 25 min: 95% B

Troubleshooting Guide (Q&A)

Category: Resolution & Selectivity

Q1: I am using a C18 column and I see a single peak with a slight shoulder. Is this my isomer mixture? A: Yes, this is classic behavior for regioisomers on C18. The 2,4,6- and 2,4,5-isomers have identical hydrophobicity. You must switch to a Biphenyl or PFP column. The "shoulder" is the asymmetric isomer (likely 2,4,5-trimethyl) which often elutes slightly later due to better accessibility to the stationary phase surface compared to the sterically crowded 2,4,6-isomer.

Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor (


). What next? 
A:  Switch your organic modifier from Acetonitrile to Methanol . Acetonitrile's 

-electrons interfere with the unique selectivity of phenyl phases. If you are already using Methanol, lower the column temperature to 15°C or 20°C. Isomer separations are thermodynamically driven; lower temperatures favor the enthalpy of binding differences between the isomers.
Category: Peak Shape & Artifacts

Q3: My main peak is splitting into two partially resolved peaks even on C18. Could this be "rotamers"? A: It is possible but unlikely to be the primary issue at room temperature. While the 2,4,6-trimethyl group is bulky, secondary sulfonamides (NH-R) usually undergo rapid rotation around the S-N bond.

  • Test: Run the column at 45°C. If the peaks merge into a single sharp peak, they are rotamers. If the resolution improves or stays the same, they are chemical isomers (regioisomers).

  • Likely Cause: It is more likely you are seeing the 2,4,5-trimethyl isomer impurity.

Q4: I observe significant peak tailing. Is my column failing? A: Sulfonamides can interact with active silanols on the silica surface.

  • Fix 1: Ensure your mobile phase pH is acidic (pH 3.0–4.0) to keep the sulfonamide neutral.

  • Fix 2: Increase ionic strength by adding 10-20 mM Ammonium Formate.

  • Fix 3: If using a PFP column, tailing is common for amines; ensure the column is "end-capped".

Visualization: Method Development Workflow

The following diagram outlines the logical decision process for isolating the 2,4,6-isomer from its impurities.

IsomerSeparation Start START: Isomer Mixture (2,4,6- vs 2,4,5- isomers) Step1 Initial Screen: C18 Column, ACN/Water Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Validation & QC Check1->Success Yes Step2 Switch Mechanism: Biphenyl or PFP Column Check1->Step2 No (Co-elution) Step3 Optimize Selectivity: Change ACN to MeOH Step2->Step3 Partial Sep Step4 Optimize Thermodynamics: Lower Temp (15-20°C) Step3->Step4 Rs < 1.5 Step4->Success Rs > 1.5 Failure Advanced: Chiral Column (AD-H) or SFC Screening Step4->Failure Still Fails

Caption: Decision tree for the chromatographic isolation of sterically hindered sulfonamide regioisomers.

Mechanism of Separation (Pi-Pi Interaction)

The 2,4,6-trimethyl substitution pattern creates a "symmetric shield" around the sulfonyl group, whereas the 2,4,5-isomer exposes a localized electron-rich region. Biphenyl columns exploit this difference.

Mechanism Target Target: 2,4,6-Isomer (Sterically Bulky/Symmetric) Lower Pi-Binding Phase Stationary Phase (Biphenyl Ligands) Target->Phase Weak Interaction (Elutes First) Impurity Impurity: 2,4,5-Isomer (Asymmetric/Exposed Pi-Cloud) Stronger Pi-Binding Impurity->Phase Strong Pi-Pi Stacking (Elutes Later)

Caption: Mechanistic basis for separation: The asymmetric 2,4,5-isomer binds more strongly to the pi-electron rich stationary phase.

References

  • Separation of Sulfonamides by Mixed-Mode HPLC. (2025). SIELC Technologies. Describes the use of mixed-mode and pi-selective interactions for sulfonamide mixtures.

  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. (2003). Analytical and Bioanalytical Chemistry. Validates the use of shape-selective phases for methyl-substituted isomers.

  • Determination of Sulfonamides in Feeds by HPLC. (2019). National Institutes of Health (PMC). Provides standard protocols for sulfonamide mobile phases (Acidic MeOH/ACN gradients).

  • Positional Isomer Separation Method Suggestions. (2025). Chromatography Forum / MTC.

Technical Support Center: N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. My focus here is to move beyond the basic reaction scheme and address the nuanced, often frustrating, challenges that arise during scale-up. We will explore the causality behind common issues and provide robust, field-proven solutions.

Troubleshooting Guide: From Benchtop Frustrations to Scalable Solutions

This section addresses specific, problem-oriented questions that our team frequently encounters from professionals scaling up this synthesis.

Question 1: My reaction is experiencing a severe exotherm on a larger scale, leading to a drop in yield and an increase in impurities. How can I control this?

This is the most critical scale-up challenge. The reaction between a sulfonyl chloride and an amine is highly exothermic.[3][4] On a small scale, a simple ice bath provides a sufficient surface-area-to-volume ratio to dissipate heat effectively. As you scale up, the volume increases cubically while the surface area of the reactor only increases squarely, leading to inefficient heat removal.[3] This can cause "hot spots" or a full-blown runaway reaction, degrading your starting materials, product, and generating a host of impurities.[3]

Root Causes & Solutions:

  • Reagent Addition Rate: The primary cause of a runaway exotherm is adding the mesitylenesulfonyl chloride too quickly.[3] The rate of heat generation surpasses the cooling system's capacity for heat removal.

    • Solution: Switch from manual pouring to a controlled addition method. Use a syringe pump for smaller scales or a calibrated dropping funnel for larger ones. As a starting point, re-optimize the addition time to be at least 4-5 times longer than your bench-scale protocol and monitor the internal temperature closely.

  • Inadequate Cooling: Your lab-scale ice bath is insufficient for a 20L reactor.

    • Solution: Ensure your reactor is properly jacketed and connected to a sufficiently powerful chiller or cryostat. The heat transfer fluid should be set to a temperature significantly lower than your target reaction temperature (e.g., set chiller to -10°C to maintain an internal temperature of 0-5°C).

  • Poor Mixing: Inefficient stirring creates localized areas of high reagent concentration and corresponding hot spots.[3]

    • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous and homogenous mixing of the entire reaction mass.

Troubleshooting Workflow for Exotherm Management

The following diagram outlines a logical workflow for diagnosing and addressing thermal control issues during scale-up.

Exotherm_Troubleshooting start Exotherm or Runaway Reaction Observed? check_addition Review Reagent Addition Rate start->check_addition Most Common Cause check_cooling Assess Cooling System Capacity start->check_cooling check_mixing Evaluate Mixing Efficiency start->check_mixing action_slow_addition Implement Controlled Addition (e.g., Syringe Pump) check_addition->action_slow_addition Is addition too fast? action_upgrade_cooling Use Jacketed Reactor with Chiller check_cooling->action_upgrade_cooling Is cooling insufficient? action_improve_mixing Switch to Overhead Stirrer check_mixing->action_improve_mixing Are there hot spots? re_run Re-run at Small Scale with New Parameters action_slow_addition->re_run action_upgrade_cooling->re_run action_improve_mixing->re_run scale_up_cautiously Scale Up Incrementally re_run->scale_up_cautiously Success success Process Under Control scale_up_cautiously->success

Caption: A decision-making workflow for troubleshooting thermal runaway reactions.

Question 2: My product "oils out" during crystallization instead of forming a solid, and the final product is an amorphous powder, not the nice crystals I got on the bench. What's wrong?

This is a classic purification and isolation problem. Sulfonamides are typically crystalline solids, a property that is invaluable for purification.[1] "Oiling out" occurs when the dissolved product separates as a liquid phase because the solution temperature is higher than the product's melting point in that specific solvent system, or when high impurity levels depress the melting point.[5] Amorphous powders can result from crashing the product out of solution too quickly.

Solutions:

  • Address "Oiling Out":

    • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of your product. If it's too high, the compound will melt before it dissolves.[5]

    • Change Solvent System: The issue is often an inappropriate solvent choice. A solvent/anti-solvent system is highly effective.[6] Dissolve the crude product in a minimum amount of a good solvent (e.g., Ethyl Acetate, Isopropanol) and slowly add a miscible anti-solvent in which it is insoluble (e.g., n-Heptane, Hexane) until persistent turbidity is observed.[6][7] This allows for controlled precipitation.

    • Slow Down Cooling: After reaching turbidity, do not crash cool. Allow the solution to cool to room temperature slowly, then place it in an ice bath or chiller to maximize yield.[5]

  • Achieve Crystalline Product:

    • Control the Cooling Rate: Rapid cooling promotes the formation of small, often amorphous, particles. A slower, controlled cooling ramp is essential for growing larger, well-defined crystals.

    • Seeding: Introduce a few seed crystals of the desired pure polymorph into the supersaturated solution. This provides a template for crystal growth and can be crucial for controlling the crystal form (polymorphism).[6]

    • Agitation: Very gentle stirring during the initial phase of crystallization can sometimes promote the formation of more uniform crystals, but vigorous stirring can lead to shearing and the formation of fine powders. This must be optimized for your specific system.

Recrystallization Solvent Selection Guide

Solvent SystemRoleBoiling Point (°C)Rationale & Comments
Isopropanol/Water Single or Co-solvent82 (IPA)A common choice for sulfonamides. The product is often soluble in hot isopropanol and less soluble upon cooling or with the addition of water as an anti-solvent.[5][8]
Ethyl Acetate/Heptane Solvent/Anti-solvent77 (EtOAc) / 98 (Heptane)Excellent system for controlling solubility. The product typically has high solubility in Ethyl Acetate and very low solubility in Heptane.[7]
Toluene Single Solvent111Can be effective but requires higher temperatures. Ensure the product is thermally stable at this temperature.
Question 3: The impurity profile of my scaled-up batch is different from my lab-scale synthesis. What new impurities should I be looking for and why?

Changes in impurity profiles are common during scale-up due to altered thermal and kinetic profiles.[9][10] Your small-scale HPLC method might not be sufficient to detect or resolve these new impurities.

Common Impurities and Their Sources:

Impurity NamePotential SourceRecommended Analytical Technique
Unreacted Cycloheptylamine Incomplete reaction; poor stoichiometry.HPLC-UV, GC-MS
Unreacted Mesitylenesulfonyl Chloride Incomplete reaction. Often hydrolyzes to Mesitylenesulfonic acid during workup.HPLC-UV (as the sulfonic acid)
N,N-bis(mesitylsulfonyl)cycloheptylamine Over-reaction, especially if the base is weak or added too slowly, allowing the initial product to deprotonate and react again.HPLC-MS, LC-MS/MS
Mesitylenesulfonic Acid Hydrolysis of the starting sulfonyl chloride due to moisture in reagents or solvents.HPLC-UV, Ion Chromatography
Thermal Degradation Products Formed from localized hot spots or excessive reaction temperature.[3] Structure will vary.LC-MS/MS for identification

Actionable Advice:

  • Impurity Profiling: Conduct a thorough impurity profiling study on your scaled-up batch.[9][11] This involves using techniques like LC-MS to identify the mass of unknown peaks and NMR for structural elucidation.

  • Method Validation: Re-validate your HPLC method. Perform a forced degradation study to see what impurities form under stress (acid, base, heat, oxidation) and ensure your method can separate them from the main peak.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to control during scale-up? The primary CPPs for this synthesis are:

  • Temperature: Must be strictly controlled to prevent side reactions and degradation. Typically 0-10°C is a safe range.[3]

  • Reagent Addition Rate: Directly impacts the rate of heat generation. Must be carefully controlled.[3]

  • Agitation Speed: Crucial for maintaining a homogenous mixture and ensuring efficient heat transfer.

  • Reaction Time: Ensure the reaction goes to completion without allowing for significant product degradation. Monitor with in-process controls (e.g., HPLC, TLC).

Q2: What is a reliable, step-by-step protocol for this synthesis on a 1L scale? This protocol is a starting point and should be adapted based on your specific equipment and safety protocols.

Protocol: Synthesis of this compound (1L Scale)

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Set the chiller connected to the reactor jacket to -5°C.

  • Charge Reactants: Charge cycloheptylamine (e.g., 0.5 mol) and a suitable solvent like Tetrahydrofuran (THF) (e.g., 250 mL) to the reactor. Add a base such as triethylamine or pyridine (e.g., 0.6 mol).[7] Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5°C.

  • Sulfonyl Chloride Solution: In a separate flask, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (e.g., 0.48 mol) in THF (e.g., 150 mL).[7] Ensure the sulfonyl chloride is of high purity as it is a key starting material.[12]

  • Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel. Add it dropwise to the stirred amine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Quench: Slowly pour the reaction mixture into a separate vessel containing ice-cold water (e.g., 500 mL) with vigorous stirring. This will precipitate the crude product and dissolve the amine hydrochloride salt.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum at a temperature not exceeding 50°C.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, as discussed in the troubleshooting section.[5][6][7]

Q3: How should I handle the mesitylenesulfonyl chloride starting material? Mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride) is a corrosive solid that causes severe skin burns and eye damage.[13] It is also sensitive to moisture, which will hydrolyze it to the corresponding sulfonic acid, reducing your yield.

  • Handling: Always handle in a fume hood wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Overall Synthesis and Purification Workflow

Synthesis_Workflow reactants Charge Reactor: - Cycloheptylamine - Solvent (THF) - Base (Pyridine) cooling Cool to 0-5°C reactants->cooling addition Controlled Addition of Mesitylenesulfonyl Chloride Solution cooling->addition reaction Stir at 5-10°C (IPC Monitoring) addition->reaction quench Quench in Ice Water reaction->quench filtration Vacuum Filtration & Water Wash quench->filtration drying Vacuum Drying filtration->drying recrystallization Recrystallization (e.g., IPA/Water) drying->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Caption: A high-level workflow for the synthesis and purification process.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. ACS Publications.
  • managing exothermic reactions in the synthesis of sulfonamides. Benchchem.
  • Sulfonamide. Wikipedia.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing).
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
  • (1S,2R)-(−)-cis-1-Amino-2-indanol and 2,4,6-trimethylbenzene-sulfonyl chloride, were purchased from Aldrich Chemical Company, Inc. Organic Syntheses Procedure.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Sulfonamide purification process. Google Patents.
  • Mesitylenesulfonylhydrazine (1). Organic Syntheses Procedure.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • 2-Mesitylenesulfonyl chloride 99 773-64-8. Sigma-Aldrich.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • CAS 773-64-8: Mesitylenesulfonyl chloride. CymitQuimica.
  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones.
  • Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development.
  • 773-64-8, Mesitylenesulfonyl chloride Formula. ECHEMI.
  • A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate.
  • Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters.
  • Impurity Profiling In Pharmaceuticals: A Review.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • 2-Mesitylenesulfonyl chloride. Chem-Impex.
  • Mechanochemical synthesis of aromatic sulfonamides. Rsc.org.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • N-Cyclohexyl-N-propylbenzenesulfonamide. PMC - NIH.
  • Purification of Benzene. Chempedia - LookChem.
  • Preparation method of N-cyclohexyl-2-aminoethanesulfonic acid. Google Patents.
  • Sulfonamide Antibiotics.
  • 189341-65-9 | 2,4,6-Trimethyl-n-propylbenzene-1-sulfonamide. ChemScene.
  • Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide. As a molecule of interest in synthetic and medicinal chemistry, understanding its behavior under various ionization and fragmentation conditions is crucial for its unambiguous identification and quantification. This document offers practical insights and supporting data to guide researchers in selecting the optimal analytical approach.

Introduction to this compound and its Analytical Significance

This compound is a synthetic organic compound featuring a sulfonamide linkage, a bulky cycloheptyl group, and a substituted aromatic ring. Sulfonamides are a well-established class of compounds with a wide range of applications, including as antibiotics and therapeutic agents.[1][2] The structural complexity of this particular molecule, with its combination of aliphatic and aromatic moieties, presents unique challenges and opportunities for mass spectrometric analysis. Accurate mass determination and detailed fragmentation analysis are essential for its characterization in various matrices, from synthetic reaction mixtures to biological samples.

Strategic Approaches to Ionization: A Comparative Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of any compound. For this compound, several methods can be considered, each with its own set of advantages and limitations.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the polar sulfonamide group, ESI is a primary candidate for the analysis of this compound.

Causality of Experimental Choices:

  • Positive Ion Mode: The sulfonamide group can be readily protonated, making positive ion mode the logical choice for achieving high sensitivity.[3]

  • Mobile Phase Composition: An acidic mobile phase, such as water/acetonitrile with 0.1% formic acid, will promote the formation of the protonated molecule, [M+H]⁺.

Expected Results:

Under positive ion ESI, this compound (exact mass: 295.1657 g/mol ) is expected to predominantly form the protonated molecule at m/z 296.1735. The softness of the ESI process should result in minimal in-source fragmentation, providing a clear molecular ion peak.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is another atmospheric pressure ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. While the target molecule has a polar sulfonamide group, the presence of the large nonpolar cycloheptyl and trimethylbenzene groups might make APCI a viable, and in some cases, advantageous alternative.

Causality of Experimental Choices:

  • Positive Ion Mode: Similar to ESI, proton transfer reactions in the APCI plasma will efficiently generate the [M+H]⁺ ion.

  • Higher Source Temperatures: APCI operates at higher temperatures than ESI, which can sometimes lead to thermal degradation. However, for a relatively stable molecule like this, it is unlikely to be a major issue and may even aid in desolvation.

Comparative Performance:

APCI may offer better ionization efficiency if the compound exhibits limited solubility in typical ESI solvents. However, the higher energy nature of APCI could lead to more in-source fragmentation compared to ESI.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Approach

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable to pass through the gas chromatograph. While many sulfonamides require derivatization for GC-MS analysis, the relatively non-polar nature of the cycloheptyl and trimethylbenzene groups in this compound might allow for its direct analysis.

Causality of Experimental Choices:

  • Electron Ionization (EI): EI is a hard ionization technique that will induce extensive fragmentation. This provides a detailed fragmentation pattern that can be used for structural elucidation and library matching.

  • High-Temperature Inlet and Column: The GC conditions would need to be optimized to ensure the compound elutes without degradation.

Expected Fragmentation:

EI would likely lead to the cleavage of the sulfonamide bonds and fragmentation of the cycloheptyl and trimethylbenzene moieties, providing a rich fragmentation spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful tool for confirming the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[4]

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

By selecting the [M+H]⁺ ion (m/z 296.17) as the precursor, CID will induce fragmentation at the weakest bonds. For this compound, the most probable fragmentation pathways involve the cleavage of the S-N and S-C bonds.

Predicted Fragmentation Pathways:

  • Loss of the cycloheptyl group: Cleavage of the S-N bond with a hydrogen rearrangement could lead to the loss of cycloheptene, resulting in a fragment at m/z 199.06.

  • Cleavage of the S-C bond: This would result in the formation of the trimethylbenzene fragment ion at m/z 119.09.

  • Loss of SO₂: The loss of sulfur dioxide from the precursor ion is a common fragmentation pathway for sulfonamides.[5]

The following Graphviz diagram illustrates the proposed fragmentation pathways:

fragmentation This compound\n[M+H]⁺\nm/z 296.17 This compound [M+H]⁺ m/z 296.17 Loss of Cycloheptene\n(-C₇H₁₂) Loss of Cycloheptene (-C₇H₁₂) This compound\n[M+H]⁺\nm/z 296.17->Loss of Cycloheptene\n(-C₇H₁₂) -96.10 Loss of Trimethylbenzenesulfonyl\n(-C₉H₁₁O₂S) Loss of Trimethylbenzenesulfonyl (-C₉H₁₁O₂S) This compound\n[M+H]⁺\nm/z 296.17->Loss of Trimethylbenzenesulfonyl\n(-C₉H₁₁O₂S) -183.05 Loss of SO₂\n(-SO₂) Loss of SO₂ (-SO₂) This compound\n[M+H]⁺\nm/z 296.17->Loss of SO₂\n(-SO₂) -63.96 [C₉H₁₃NO₂S+H]⁺\nm/z 199.06 [C₉H₁₃NO₂S+H]⁺ m/z 199.06 Loss of Cycloheptene\n(-C₇H₁₂)->[C₉H₁₃NO₂S+H]⁺\nm/z 199.06 [C₇H₁₄N+H]⁺\nm/z 113.12 [C₇H₁₄N+H]⁺ m/z 113.12 Loss of Trimethylbenzenesulfonyl\n(-C₉H₁₁O₂S)->[C₇H₁₄N+H]⁺\nm/z 113.12 [C₁₆H₂₅N+H]⁺\nm/z 232.21 [C₁₆H₂₅N+H]⁺ m/z 232.21 Loss of SO₂\n(-SO₂)->[C₁₆H₂₅N+H]⁺\nm/z 232.21

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Comparative Data Summary

The following table summarizes the expected key ions and their m/z values for the different ionization techniques.

Ionization TechniquePrecursor Ion [m/z]Major Fragment Ions [m/z]Notes
ESI (Positive) 296.17 ([M+H]⁺)199.06, 119.09, 113.12Soft ionization, ideal for molecular weight confirmation.
APCI (Positive) 296.17 ([M+H]⁺)199.06, 119.09, 113.12May show more in-source fragmentation than ESI.
GC-MS (EI) 295.17 (M⁺˙)183.05, 119.09, 96.10Hard ionization providing a detailed fragmentation pattern for structural confirmation.

Experimental Protocols

LC-MS/MS Method for ESI and APCI
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI/APCI):

    • Ionization Mode: Positive.

    • Capillary Voltage (ESI): 3.5 kV.

    • Corona Discharge Current (APCI): 4 µA.

    • Source Temperature: 120 °C (ESI), 350 °C (APCI).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Precursor ion m/z 296.17, Collision Energy optimized for maximum fragmentation.

GC-MS Method
  • Gas Chromatography:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve in appropriate solvent (e.g., Methanol) Dissolve in appropriate solvent (e.g., Methanol) Inject into LC-MS/MS Inject into LC-MS/MS Dissolve in appropriate solvent (e.g., Methanol)->Inject into LC-MS/MS Inject into GC-MS Inject into GC-MS Dissolve in appropriate solvent (e.g., Methanol)->Inject into GC-MS ESI or APCI Ionization ESI or APCI Ionization Inject into LC-MS/MS->ESI or APCI Ionization MS1 Scan for [M+H]⁺ MS1 Scan for [M+H]⁺ ESI or APCI Ionization->MS1 Scan for [M+H]⁺ MS/MS of m/z 296.17 MS/MS of m/z 296.17 MS1 Scan for [M+H]⁺->MS/MS of m/z 296.17 Identify Molecular Ion Identify Molecular Ion MS/MS of m/z 296.17->Identify Molecular Ion Electron Ionization Electron Ionization Inject into GC-MS->Electron Ionization Full Scan for Fragments Full Scan for Fragments Electron Ionization->Full Scan for Fragments Full Scan for Fragments->Identify Molecular Ion Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion->Analyze Fragmentation Pattern Confirm Structure Confirm Structure Analyze Fragmentation Pattern->Confirm Structure

Sources

Comparative Guide: Biological Activity of N-Cycloheptyl vs. N-Cyclohexyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Efficiency Trade-Off

In medicinal chemistry, the optimization of hydrophobic cores is a critical step in improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LipE).[1] This guide analyzes the structural substitution of the standard


-cyclohexyl  moiety with the larger, more lipophilic 

-cycloheptyl
ring within sulfonamide scaffolds.

Key Technical Verdict: While both moieties serve as robust hydrophobic space-fillers, the


-cycloheptyl  group rarely offers a potency advantage sufficient to justify its physicochemical penalties.[1]
  • Potency: Often equipotent to cyclohexyl in large hydrophobic pockets (e.g., 11

    
    -HSD1).[1]
    
  • Liabilities: Increases cLogP by ~0.5–0.6 units, reducing solubility and increasing metabolic clearance risk without a commensurate gain in binding affinity.[1]

  • Recommendation:

    
    -cycloheptyl should be reserved for cases where specific distal hydrophobic interactions (e.g., reaching a deep sub-pocket) are structurally validated.[1] Otherwise, 
    
    
    
    -cyclohexyl or smaller rings (cyclopentyl) are preferred for superior drug-likeness.[1]

Physicochemical & DMPK Profiling

The transition from a 6-membered to a 7-membered ring introduces specific changes in the molecular property profile that directly impact biological performance.

Lipophilicity and Solubility

The addition of a methylene unit (


) in the ring expansion increases lipophilicity.
PropertyN-Cyclohexyl SulfonamideN-Cycloheptyl SulfonamideImpact on Drug Design

cLogP
Baseline+0.5 – 0.6Higher LogP correlates with increased non-specific binding and promiscuity.
Conformational Flexibility Chair/Boat (Defined)Twist-chair/Twist-boat (High flux)Cycloheptyl is more "floppy," resulting in a higher entropic penalty (

) upon binding if the pocket is rigid.[1]
Solubility ModerateLowReduced aqueous solubility limits formulation options.
Steric Volume ~105 ų~122 ųMay cause steric clashes in restricted pockets (e.g., Carbonic Anhydrase active site).[1]
Metabolic Stability Mapping

Both rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, but the larger ring presents a larger surface area for hydrophobic collapse with the CYP active site.[1]

Metabolic_Liability Substrate Sulfonamide Scaffold Cyclohexyl N-Cyclohexyl (Baseline Stability) Substrate->Cyclohexyl Cycloheptyl N-Cycloheptyl (High Lipophilicity) Substrate->Cycloheptyl Metabolism_6 Oxidation at C3/C4 (Major Metabolite) Cyclohexyl->Metabolism_6 CYP3A4/2C9 Metabolism_7 Multiple Oxidation Sites (C3/C4/C5) Cycloheptyl->Metabolism_7 High CYP Affinity Clearance Renal/Biliary Clearance Metabolism_6->Clearance Metabolism_7->Clearance Faster Rate

Figure 1: Metabolic liability comparison. The cycloheptyl group generally exhibits higher intrinsic clearance (


) due to increased lipophilicity promoting CYP binding.[1]

Biological Activity Case Studies

Case Study A: 11 -HSD1 Inhibitors

Target: 11ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (Metabolic Disease).[2][3][4]
Context:  This enzyme has a large, hydrophobic binding pocket that accommodates bulky steroid substrates.[1]
  • Experimental Observation: In a series of 2-mercapto-quinazolinone inhibitors, the

    
    -cyclohexyl and 
    
    
    
    -cycloheptyl derivatives were found to be equally favored .
  • Data Comparison:

    • N-Cyclohexyl derivative: High potency, good cellular permeability.[1]

    • N-Cycloheptyl derivative: Equivalent potency (

      
       in low 
      
      
      
      range).
  • Mechanistic Insight: The binding pocket is sufficiently voluminous to tolerate the extra bulk of the cycloheptyl ring without steric clash. However, because the potency did not improve, the cyclohexyl derivative is preferred to minimize molecular weight and lipophilicity (LipE optimization).[1]

Case Study B: HIF Pathway Inhibitors

Target: Hypoxia Inducible Factor (HIF) pathway modulation (Oncology).[1] Context: A study compared ring sizes (5, 6, and 7) on a sulfonamide scaffold to assess inhibition potency.[1]

AnalogRing Size

(

)
LipE Status
Compound 16f Cyclopentyl (5)0.4 Optimal
Compound 16e Cyclohexyl (6)8.2Poor
Compound 16b Cycloheptyl (7)9.1Poor
  • Analysis: This data reveals a "steric cliff." The binding pocket is tight; expanding from 5 to 6 carbons causes a 20-fold loss in activity. Expanding further to 7 carbons (cycloheptyl) yields no recovery in potency.

  • Conclusion: In tight pockets,

    
    -cycloheptyl is detrimental.[1] It fails to fit as well as cyclopentyl and is merely a "greasier" version of the inactive cyclohexyl analog.
    

Experimental Protocol: Synthesis of N-Cycloalkyl Sulfonamides

This protocol provides a standardized method for synthesizing both variants to perform a head-to-head assay comparison.

Reagents:

  • Sulfonyl Chloride (

    
    )
    
  • Amine: Cyclohexylamine or Cycloheptylamine[1]

  • Base: Triethylamine (

    
    ) or Pyridine[1]
    
  • Solvent: Dichloromethane (DCM) or THF[1]

Workflow:

  • Preparation: Dissolve the specific sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Cool the solution to 0°C. Add

    
     (1.5 equiv) dropwise.
    
  • Amine Addition: Add the appropriate cycloalkylamine (1.1 equiv) slowly to control the exotherm.

    • Note: Cycloheptylamine is slightly more sterically hindered; ensure efficient stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1N HCl. Extract with DCM (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis_Workflow Start Start: R-SO2Cl in anhydrous DCM Cool Cool to 0°C Add Et3N (1.5 eq) Start->Cool Split Select Amine Cool->Split PathA Add Cyclohexylamine (Standard Kinetics) Split->PathA n=6 PathB Add Cycloheptylamine (Slight Steric Hindrance) Split->PathB n=7 React Stir RT, 2-4h Monitor TLC PathA->React PathB->React Workup Acid Wash (1N HCl) Extract & Dry React->Workup Final Pure Sulfonamide Workup->Final

Figure 2: Parallel synthesis workflow for generating matched molecular pairs of sulfonamides.

References

  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway.

    
     values for cyclopentyl, cyclohexyl, and cycloheptyl analogs.[1][5]
    URL:[Link]
    
  • 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and 11

    
    -HSD1. 
    Source: CORE / ResearchGate.
    Data: Equipotency of cyclohexyl and cycloheptyl derivatives in whole-cell assays.
    URL:[Link]
    
  • Disarming an electrophilic warhead: Retaining potency in Tyrosine Kinase Inhibitor (TKI)-resistant CML lines. Source: PubMed Central. Data: Analysis of metabolic liabilities and ring size optimization (LogP comparisons). URL:[Link]

  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide deriv

    
    -HSD1 inhibitors. 
    Source: PubMed.
    Data: Validation of cyclohexyl scaffold as a preferred hydrophobic core for metabolic targets.
    URL:[Link]
    

Sources

A Comparative Guide to the Potential Bioassay Profile of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anticipated bioassay results for the novel compound, N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related analogs to project its potential biological activities. By examining the influence of its key structural motifs—the 2,4,6-trimethylphenyl group and the N-cycloheptyl substituent—we can construct a scientifically-grounded profile to guide future research and development.

The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents known for their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] The biological activity of sulfonamide derivatives is highly tunable through substitutions on the aromatic ring and the sulfonamide nitrogen, making this scaffold a versatile platform for drug discovery.

Structural Analysis and Predicted Bioactivity

The target molecule, this compound, possesses two key features that are expected to significantly influence its interaction with biological targets:

  • 2,4,6-Trimethylbenzenesulfonyl Moiety: This sterically hindered aromatic ring increases the molecule's lipophilicity. The methyl groups can influence binding orientation within protein active sites through hydrophobic interactions and may shield the sulfonamide core from metabolic degradation, potentially increasing bioavailability.

  • N-cycloheptyl Group: This large, flexible, and lipophilic cycloalkyl substituent is a significant departure from the small or aromatic groups found on many clinically used sulfonamides. Its size and conformation will be critical determinants of target specificity, likely preventing binding to enzymes with narrow active sites while potentially favoring interactions with targets that have larger, hydrophobic pockets.

Based on these features, we can anticipate potential activities in several key bioassay classes by comparing them to analogs with similar substitutions.

Comparative Bioassay Data of Structural Analogs

The following sections compare bioassay data from sulfonamide derivatives that share either the 2,4,6-trimethylbenzenesulfonyl core or N-cycloalkyl/bulky N-substituents.

While the classical "sulfa drugs" target bacterial folic acid synthesis, the antimicrobial activity of novel sulfonamides can be varied. A study on 2,4,6-trimethylbenzenesulfonyl hydrazones revealed that this core structure can yield compounds with potent antibacterial activity, particularly against Gram-positive bacteria.[3][4] However, the activity is highly dependent on the second substituent. The parent 2,4,6-trimethylbenzenesulfonohydrazide showed only moderate to mild activity.[3]

Table 1: Antimicrobial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Analogs

Compound Test Organism (Gram-positive) Minimum Inhibitory Concentration (MIC) in µg/mL Reference
Analog 1 (Derivative 24 in study) Staphylococcus aureus ATCC 25923 7.81 [3]
Analog 1 (Derivative 24 in study) Staphylococcus epidermidis ATCC 12228 15.62 [3]
Analog 2 (Derivative 7 in study) Staphylococcus aureus ATCC 25923 31.25 [3]
Analog 3 (Derivative 25 in study) Bacillus subtilis ATCC 6633 15.62 [3]

Note: The specific hydrazone structures confer this high activity. The target compound lacks the hydrazone moiety, suggesting its antimicrobial potential may be limited unless the N-cycloheptyl group provides a unique pharmacophore.

Predicted Activity: The N-cycloheptyl derivative is unlikely to function as a classic PABA antagonist. Any antimicrobial activity would likely stem from a different mechanism, and its bulky nature may hinder entry into bacterial cells. Therefore, potent broad-spectrum antibacterial activity is not anticipated.

The sulfonamide group is a well-established zinc-binding moiety, making it a privileged scaffold for inhibitors of metalloenzymes like carbonic anhydrases.[5][6] Furthermore, the diverse structures of sulfonamides have been exploited to target other enzymes.

2.2.1. Carbonic Anhydrase (CA) Inhibition

N-substituted benzenesulfonamides are known to act as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The sulfonamide nitrogen binds to the catalytic zinc ion in the enzyme's active site.[5] The substituents on the nitrogen and the aromatic ring dictate the potency and isoform selectivity.

Table 2: Carbonic Anhydrase Inhibition by N-Substituted Benzenesulfonamide Analogs

Compound Target Enzyme Inhibition Constant (Ki) in nM Reference
Acetazolamide (Reference Drug) hCA I 439.17
Acetazolamide (Reference Drug) hCA II 98.28
Analog 4 (Compound 5a in study) hCA I 278.40
Analog 4 (Compound 5a in study) hCA II 69.56
Analog 5 (Compound 5d in study) hCA II 39.64

Note: These analogs feature a beta-lactam tail. The data demonstrates that bulky N-substitutions on a benzenesulfonamide core are compatible with potent CA inhibition.

Predicted Activity: The this compound core fits the general structural requirements for a carbonic anhydrase inhibitor. The bulky substituents may confer selectivity for specific CA isoforms with more accessible or hydrophobic active sites. This is a promising area for investigation.

2.2.2. Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the treatment of Alzheimer's disease. Structure-activity relationship (SAR) studies show that sulfonamides with large, hydrophobic substituents can be potent AChE inhibitors.[7][8]

Table 3: Acetylcholinesterase Inhibition by N-Substituted Sulfonamide Analogs

Compound AChE IC₅₀ (µM) Reference
N-[2-(diethylamino)ethyl]-4-phenylbenzenesulfonamide 1.5 [7]
N-[2-(diethylamino)ethyl]-4-(4-chlorophenyl)benzenesulfonamide 0.8 [7]
Carvacrol-derived Sulfonamide (Compound 1) 0.11 [8]
Galantamine (Reference Drug) 5.56 [8]

Note: The data indicates that increased hydrophobicity and steric bulk on the sulfonamide can lead to potent AChE inhibition.

Predicted Activity: The combination of the trimethylphenyl and cycloheptyl groups results in a highly lipophilic and bulky molecule. This profile is consistent with features found in other sulfonamide-based AChE inhibitors. Testing for AChE inhibition is therefore highly warranted.

The sulfonamide scaffold has been incorporated into numerous anticancer agents. Their mechanisms are diverse, including enzyme inhibition (e.g., CAs in hypoxic tumors), disruption of microtubule assembly, and induction of oxidative stress.[9] Studies on aromatic sulfonamides have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 4: Cytotoxic Activity of Aromatic Sulfonamide Analogs

Compound Cell Line EC₅₀ or IC₅₀ (µM) Reference
Analog 6 (Compound 22 in study) K562 (Leukemia) < 10 [9]
Analog 7 (Ceramide analog 10f) A549 (Lung) Not specified, but potent [10]
Analog 8 (AL106) U87 (Glioblastoma) 58.6 [11]

Note: The active compounds possess complex ring systems, but the data supports the general potential for aromatic sulfonamides to exhibit cytotoxicity.

Predicted Activity: The high lipophilicity of this compound may enhance its ability to cross cell membranes, a key attribute for cytotoxic agents. Its potential to inhibit enzymes like carbonic anhydrase IX, which is overexpressed in many tumors, further supports the rationale for evaluating its anticancer properties.

Key Experimental Protocols

To validate the predicted bioactivities, the following standard, self-validating experimental protocols are recommended.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit microbial growth.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

  • Enzyme & Substrate: A solution of purified human carbonic anhydrase (specific isoform, e.g., hCA II or hCA IX) is prepared in buffer (e.g., Tris-SO₄). The substrate is a CO₂-saturated solution.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution.

  • Detection: The reaction is monitored by the change in pH using a colorimetric indicator (e.g., phenol red) or a pH meter. The time it takes for the pH to drop by a set amount is recorded.

  • Data Analysis: The inhibitory activity is calculated as IC₅₀ (the concentration of inhibitor causing 50% reduction in enzyme activity) by plotting the percentage of inhibition versus the inhibitor concentration.

This colorimetric assay is the standard method for screening AChE inhibitors.[7]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Pre-incubation: In a 96-well plate, add the AChE solution and various concentrations of the test compound. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add DTNB and ATCI to each well to start the reaction.

  • Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Calculation: The rate of reaction is calculated. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC₅₀ value is calculated.

Visualization of a Relevant Biological Pathway

Many sulfonamides function as competitive enzyme inhibitors. The following diagram illustrates this fundamental mechanism of action, which is central to the potential activities of this compound as an inhibitor of enzymes like carbonic anhydrase or acetylcholinesterase.

G sub Substrate (e.g., CO2, Acetylcholine) inhib Competitive Inhibitor (N-cycloheptyl-2,4,6-trimethyl- benzene-1-sulfonamide) es_complex Enzyme-Substrate Complex sub->es_complex Binds enz Enzyme Active Site (e.g., Carbonic Anhydrase) ei_complex Enzyme-Inhibitor Complex (Blocked) prod Products inhib->ei_complex Binds & Blocks es_complex->enz Releases es_complex->prod Reaction Occurs ei_complex->sub Prevents Binding

Caption: Competitive enzyme inhibition pathway.

Synthesis and Conclusion

While direct bioassay data for this compound is not yet available, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological profile.

The molecule's significant steric bulk and high lipophilicity, conferred by the 2,4,6-trimethylphenyl and N-cycloheptyl groups, are its defining features. These characteristics suggest that the compound is a promising candidate for investigation as an enzyme inhibitor , particularly against targets with large, hydrophobic active sites such as certain carbonic anhydrase isoforms and acetylcholinesterase . Its potential as a cytotoxic agent against cancer cell lines is also a logical avenue for exploration, given its lipophilicity may aid in cell penetration. Conversely, potent broad-spectrum antibacterial activity is less likely.

This guide provides the rationale and the necessary experimental frameworks to systematically evaluate the bioactivity of this novel sulfonamide. The insights gathered from the proposed assays will be crucial in determining its therapeutic potential and guiding its future development.

References

  • Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel), 14(11), 2723. [Link]

  • Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181519. [Link]

  • Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed, 34064168. [Link]

  • Klimova, E. I., et al. (2019). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1350. [Link]

  • Popiołek, Ł., et al. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. [Link]

  • Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic & Medicinal Chem IJ, 10(2). [Link]

  • Bua, S., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. [Link]

  • Ozer, T., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

  • Lee, Y. R., et al. (2007). Synthesis and cytotoxicity of new aromatic ceramide analogs with alkylsulfonamido chains. Bioorganic & Medicinal Chemistry Letters, 17(10), 2896-2900. [Link]

  • ResearchGate (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Yele, S., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Clinical and Diagnostic Research, 2(4), 986-991. [Link]

  • de Paula, R. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7108-7117. [Link]

  • Ferenc, G., et al. (2021). Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents. Medicinal Chemistry, 17(1), 89-101. [Link]

  • Tan, S. K., et al. (2022). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 13(10), 1183-1206. [Link]

  • Egbujor, M. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Twarda-Cłapak, A., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6669–6682. [Link]

  • Lakshminarayana, N., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12276. [Link]

  • Kairystė, U., et al. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Mahmood, U., et al. (2015). Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Journal of the Chemical Society of Pakistan, 37(1), 135-141. [Link]

  • Med chem-Lectures (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Ghorab, M. M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 165-174. [Link]

  • Lakshminarayana, N., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PubMed, 37569654. [Link]

  • Sanna, A., et al. (2012). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 17(9), 10784-10820. [Link]

Sources

Comparative Guide: N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide vs. Clinical Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative profile of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide , a specialized chemical probe used in structure-activity relationship (SAR) studies.

This document is structured for researchers requiring a rigorous evaluation of this compound against clinical sulfonamide standards.

Executive Summary: The "Mesityl" Anomaly

This compound (CAS: 321531-70-8) is not a clinical therapeutic but a high-value chemotype probe . Unlike standard sulfonamide drugs (e.g., Sulfamethoxazole, Acetazolamide) which rely on primary sulfonamide groups (-SO2NH2) for hydrophilicity and hydrogen bonding, this molecule represents the Lipophilic Mesityl Class .

Its primary utility lies in negative control studies for Carbonic Anhydrase (CA) inhibition and as a hydrophobic pharmacophore in the design of Soluble Epoxide Hydrolase (sEH) inhibitors.

Key Differentiators
FeatureStandard Sulfonamides (e.g., Acetazolamide)This compound
Core Structure Unsubstituted Phenyl / HeterocycleMesityl (2,4,6-trimethylphenyl)
N-Substitution Primary (-NH2)Secondary (-NH-Cycloheptyl)
Steric Profile Low (Accessible Sulfur)High (Steric Blockade by ortho-methyls)
Primary Target Carbonic Anhydrase, DHPSsEH (fragment), Selectivity Probe
LogP (Lipophilicity) Low (< 1.0)High (~4.8 - 5.2)

Molecular Mechanism & SAR Logic

The Steric "Gatekeeper" Effect

The defining feature of this molecule is the 2,4,6-trimethyl (mesityl) group. In standard sulfonamide drug design, the sulfonyl group requires an open geometry to coordinate with the Zinc ion (


) in metalloenzymes like Carbonic Anhydrase.
  • Ortho-Methyl Blockade: The two methyl groups at positions 2 and 6 create a steric shield around the sulfur atom.

  • N-Cycloheptyl Cap: The bulky 7-membered cycloheptyl ring attached to the nitrogen further prevents the "tight fit" required for the classic sulfonamide-zinc coordination.

This structure effectively abolishes non-specific binding to ubiquitous Carbonic Anhydrases, a common side-effect of arylsulfonamide drugs, making it an excellent scaffold for designing highly selective inhibitors for other targets (e.g., sEH or specific ion channels).

Pathway Visualization: Steric Selectivity

G Substrate Sulfonamide Ligand CA_Pocket Carbonic Anhydrase (Zn2+ Active Site) Substrate->CA_Pocket Primary Sulfonamide (Acetazolamide) Substrate->CA_Pocket Mesityl-N-Cycloheptyl (Steric Clash!) sEH_Pocket Soluble Epoxide Hydrolase (Lipophilic Tunnel) Substrate->sEH_Pocket Mesityl-N-Cycloheptyl (Hydrophobic Fit)

Figure 1: Mechanistic divergence. The mesityl/cycloheptyl steric bulk prevents CA binding (red dashed line) while favoring lipophilic pockets in targets like sEH.

Comparative Efficacy Analysis

A. Vs. Carbonic Anhydrase Inhibitors (Acetazolamide)

Acetazolamide is the gold standard for CA inhibition.

  • Acetazolamide:

    
     (Pan-isoform inhibitor).
    
  • N-cycloheptyl-2,4,6-trimethyl...:

    
     (Predicted).
    
  • Scientific Insight: The N-substitution removes the acidic proton required for the "Zinc-Hydroxide" mechanism. Researchers use this molecule to prove that a biological effect is NOT due to CA inhibition.

B. Vs. Antibacterial Sulfonamides (Sulfamethoxazole)
  • Mechanism: Sulfamethoxazole mimics PABA to inhibit dihydropteroate synthase (DHPS).

  • N-cycloheptyl-2,4,6-trimethyl...: Lacks the para-amino group essential for PABA mimicry.

  • Efficacy: Zero antibacterial activity via the folate pathway.

C. Vs. Soluble Epoxide Hydrolase (sEH) Inhibitors

This is the most relevant comparison. The Mesitylsulfonyl moiety is a privileged pharmacophore in sEH inhibitors (e.g., related to compounds in Kodani et al., 2018).

CompoundStructuresEH IC50 (Human)Notes
TUCB Urea-based~1-2 nMGold standard sEH inhibitor.
Mesityl-Piperidine-Amide Complex Scaffold< 10 nMHigh potency; Mesityl group fits hydrophobic pocket.
N-cycloheptyl-2,4,6-trimethyl... Fragment ~5 - 50 µM Low Efficacy. Lacks the "Urea/Amide" linker required for catalytic inhibition.

Experimental Protocols (Self-Validating Systems)

To verify the efficacy profile of this compound in your lab, follow these standardized protocols.

Protocol 1: Validation of CA Selectivity (The "Negative Control" Test)

Objective: Confirm the compound does not inhibit Carbonic Anhydrase II (CAII), ensuring observed effects are off-target.

  • Reagents:

    • Purified Human CAII enzyme (Sigma).

    • Substrate: 4-Nitrophenyl acetate (4-NPA).

    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Blank: Buffer + Enzyme + DMSO (No Inhibitor).

    • Positive Control: Acetazolamide (10 µM).

    • Test: this compound (10 µM and 100 µM).

  • Measurement:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 10 minutes.

  • Validation Criteria:

    • Acetazolamide must show <10% activity vs Blank.

    • Test Compound must show >90% activity (i.e., No Inhibition).

    • If inhibition occurs: Check for compound precipitation (common with LogP > 4).

Protocol 2: Solubility & Lipophilicity Assessment

Since this compound is highly hydrophobic, "efficacy" failure is often actually "solubility" failure.

  • Turbidimetric Solubility Assay:

    • Prepare 10 mM stock in DMSO.

    • Dilute into PBS (pH 7.4) at concentrations: 1, 10, 50, 100 µM.

    • Incubate 2 hours at 37°C.

    • Measure Absorbance at 620 nm.

    • Threshold: OD > 0.01 indicates precipitation.

    • Expected Result: Likely precipitates > 20 µM without surfactant.

Synthesis & Structural Workflow

Understanding the origin of this compound helps in troubleshooting purity issues (often contaminated with unreacted mesitylenesulfonyl chloride).

Synthesis Start Mesitylenesulfonyl Chloride Reaction Nucleophilic Attack (Et3N / DCM) Start->Reaction Reagent Cycloheptylamine Reagent->Reaction Product N-cycloheptyl-2,4,6- trimethylbenzene-1-sulfonamide Reaction->Product Impurity Impurity Check: Hydrolyzed Sulfonic Acid Reaction->Impurity H2O Contamination

Figure 2: Synthetic pathway.[1][2] Note that moisture contamination leads to the sulfonic acid impurity, which is highly acidic and can skew pH-sensitive assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kodani, S. D., et al. (2018). Design and Synthesis of Potent, Highly Selective Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for mesityl-sulfonamide pharmacophores). Link

  • Enamine/BLDPharm Catalogs . Product Specifications: this compound (CAS 321531-70-8).[3] Accessed via ChemicalBook/PubChem. Link

  • Winum, J. Y., et al. (2006). Sulfonamides as Carbonic Anhydrase Inhibitors: From the classic inhibitors to the new generation. Medicinal Research Reviews. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible science. This document synthesizes regulatory requirements, chemical hazard data, and field-proven best practices to ensure that the disposal of this compound is handled with the precision and care it requires.

Core Principle: Hazard-Informed Waste Management

The primary directive is clear: This compound must be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[1][2][3] The potential for aquatic toxicity and other health hazards necessitates a controlled and compliant disposal pathway.

Synthesized Hazard Profile

Based on an analysis of structurally similar compounds, the following hazard profile informs our disposal strategy.

Hazard CategoryAnticipated Risk & RationaleCritical Safety & Disposal Precaution
Aquatic Toxicity Sulfonamides and trimethylbenzenes are known to be toxic, and in some cases very toxic, to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[4][5][6]Absolute prohibition of drain disposal. [2] Waste must be collected for incineration or disposal in a permitted hazardous waste landfill.
Skin/Eye Irritation The trimethylbenzene and sulfonamide components suggest the compound is likely a skin and eye irritant.[7][8]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles, during handling and disposal.
Skin Sensitization Structurally related sulfonamides can be skin sensitizers, meaning repeated contact may lead to an allergic reaction.[9]Avoid all direct skin contact.[6] If contact occurs, wash the affected area thoroughly with soap and water.
Inhalation/Ingestion Considered harmful if inhaled or swallowed.[7] Dusts or aerosols can irritate the respiratory tract.Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust or aerosols.

Regulatory Imperative: Compliance with RCRA

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10] This framework mandates that generators of hazardous waste are responsible for its management from "cradle to grave." For research laboratories, this means adhering to specific requirements for waste identification, segregation, containerization, labeling, and disposal through a licensed hazardous waste vendor.[3][10] Academic and research labs may fall under the special requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for these settings.[10]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures safety and regulatory compliance throughout the waste lifecycle within the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste containers, always wear the following:

  • Eye Protection: ANSI-rated safety glasses or goggles.

  • Hand Protection: Chemically compatible gloves (nitrile is a suitable option for incidental contact).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2][10]

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids or liquids, as appropriate.

  • Incompatibilities: Do not mix this waste with strong oxidizing agents.[7][11] Keep it separate from incompatible waste streams like acids, bases, or aqueous waste.

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.[1][3]

  • Container Type: Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[2][12] For liquid waste, the original manufacturer's bottle is often a good choice.

  • Labeling: The container must be clearly and accurately labeled at all times.[2][3] Affix a completed hazardous waste tag that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Irritant," "Aquatic Toxin").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 4: On-Site Accumulation and Storage

Waste must be managed safely within the lab before pickup.

  • Location: Store the sealed waste container at or near the point of generation, in a designated satellite accumulation area.[2]

  • Secondary Containment: Place liquid waste containers inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[2][12]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[4] The container must remain closed except when adding waste.[2]

Step 5: Disposal of Contaminated Materials and Empty Containers
  • Grossly Contaminated Labware: Items like gloves, weigh boats, or paper towels with significant solid or liquid residue must be disposed of as hazardous waste in the designated solid waste container.

  • Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[2] Subsequent rinses may also require collection depending on local institutional policies. After thorough rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, with the label fully defaced.

Step 6: Arranging Final Disposal
  • Request Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace for liquids), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[2]

Emergency Procedures: Spills and Decontamination

In the event of a spill, prioritize safety.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don Appropriate PPE: If the spill is small and you are trained to handle it, don your PPE.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), allow it to be fully absorbed, and then scoop the material into the hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Waste Generated: This compound hazard Hazard Assessment: - Aquatic Toxin - Irritant - Potential Sensitizer start->hazard waste_type Determine Waste Form hazard->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid container_solid Collect in Labeled Container for Solid Non-Halogenated Organics solid_waste->container_solid container_liquid Collect in Labeled Container for Liquid Non-Halogenated Organics liquid_waste->container_liquid store Store in Satellite Accumulation Area container_solid->store secondary_containment Place in Secondary Containment container_liquid->secondary_containment secondary_containment->store pickup Request Pickup by EHS or Licensed Waste Contractor store->pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the compound's likely hazards, adhering to regulatory mandates, and meticulously following the procedural steps outlined in this guide, researchers can effectively manage this waste stream, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Flexsys. (2011, August 20). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide.
  • SenBoss. Safety Data Sheet: Accelerator CBS. R.E. Carroll, Inc.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemPoint.com. (2014, August 28). Safety Data Sheet: ARISTONATE® S-4600.
  • Pilot Chemical Company. (2023, September 28). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: 1,2,4-Trimethylbenzene.
  • CDN Isotopes. Safety Data Sheet: Mesitylene.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet: Sulfanilamide.
  • BASF. (2025, December 4). Safety Data Sheet: Select 240.
  • FUJIFILM Wako Chemicals. Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide.
  • Acros Organics. (2005, February 1). Safety Data Sheet: 1,2,4-Trimethylbenzene.
  • ChemicalBook. Safety Data Sheet: trimethylbenzene.
  • National Center for Biotechnology Information. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

Navigating the Safe Handling of N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide lacks a specific, publicly available Safety Data Sheet (SDS). However, a comprehensive understanding of its constituent chemical moieties—a trimethylbenzene core, a sulfonamide linker, and a cycloheptyl group—allows for a robust, precautionary approach to its handling. This guide synthesizes data from structurally analogous compounds to provide essential safety protocols and operational plans, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification: A Precautionary Approach

Given the absence of specific toxicological data, a conservative assessment of potential hazards is warranted. The primary concerns are derived from the known properties of similar chemical structures.

  • 1,2,4-Trimethylbenzene: This aromatic hydrocarbon is known to be a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

  • Sulfonamides: This functional group can be associated with skin sensitization, leading to allergic reactions upon repeated contact.[2]

  • Cycloalkanes: While cycloheptane itself is primarily a flammable liquid, its presence in a larger molecule contributes to the overall lipophilicity and may influence skin absorption.

Therefore, this compound should be treated as a substance that is potentially flammable, a skin and eye irritant, a possible skin sensitizer, and harmful to the aquatic environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLab coatN95 respirator (if dust is generated)
Solution Preparation Chemical splash gogglesNitrile glovesLab coatUse in a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldNitrile glovesChemical-resistant lab coat or apronUse in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for eye irritation necessitates the use of safety glasses at a minimum.[3] For tasks with a higher risk of splashes, such as solution preparation and reaction workup, chemical splash goggles and a face shield are essential to protect against direct contact.[3]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are the standard for handling most laboratory reagents.[4] Given the potential for skin irritation and sensitization, consistent glove use is paramount.[2] For spills, more robust gloves like butyl rubber are recommended.

  • Body Protection: A standard lab coat is sufficient for routine operations. However, for larger scale work or situations with a high splash potential, a chemical-resistant apron or suit should be worn over the lab coat.

  • Respiratory Protection: Handling the solid compound may generate dust, which could be irritating if inhaled. An N95 respirator can mitigate this risk. For all other operations, working within a certified chemical fume hood is mandatory to prevent the inhalation of potentially harmful vapors.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and logical workflow is essential for the safe handling and disposal of this compound.

Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_start Receive and Log Compound ppe_check Don Appropriate PPE prep_start->ppe_check fume_hood Work in a Certified Fume Hood ppe_check->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction_setup Set Up Reaction Apparatus dissolve->reaction_setup run_reaction Conduct Reaction reaction_setup->run_reaction workup Perform Reaction Workup run_reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste_collection Collect Waste decontaminate->waste_collection waste_disposal Dispose of Waste via EH&S waste_collection->waste_disposal

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Cordon off the affected area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[2]

Emergency Procedures: Be Prepared

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and wash it before reuse.[3] If irritation or a rash develops, seek medical attention.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • In case of inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

While direct safety data for this compound is not yet available, a proactive and informed approach based on the principles of chemical safety and data from analogous compounds is essential. By adhering to the guidelines outlined in this document, researchers can handle this novel compound with confidence, ensuring a safe and productive laboratory environment.

References

  • Flexsys. (2011, August 20). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from a source no longer publicly available.
  • R.E. Carroll, Inc. (Date not available). SenBoss Accelerator CBS – SDS. Retrieved from [Link]

  • Sino-Japan Chemical Co., Ltd. (2017, April 26). Safety Data Sheet. Retrieved from a source no longer publicly available.
  • ChemPoint. (2014, August 28). Safety Data Sheet: ARISTONATE® S-4600. Retrieved from a source no longer publicly available.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.